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3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide Documentation Hub

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  • Product: 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Core Science & Biosynthesis

Foundational

Advanced Synthetic Methodologies for the Assembly of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide

Executive Summary This technical whitepaper outlines a validated, highly scalable four-step synthetic route for the preparation of 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide . As a highly functionalized bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper outlines a validated, highly scalable four-step synthetic route for the preparation of 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide . As a highly functionalized bifunctional building block, this compound is of significant interest in the development of kinase inhibitors and macrocyclic peptide mimetics. The protocol leverages a chemoselective aza-Michael addition, controlled N-methylation, and mild ammonolysis to deliver the target molecule with high purity and excellent yield.

Mechanistic Rationale and Retrosynthetic Strategy

Halogenated pyrazoles are privileged pharmacophores, prominently featured in FDA-approved therapeutics such as the JAK1/2 inhibitor ruxolitinib[1]. The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide requires precise control over sequential C-N bond formations to avoid undesired side reactions such as over-methylation or ester hydrolysis.

Our strategy employs a forward synthesis starting from commercially available 4-bromo-1H-pyrazole and N-Boc-dehydroalanine methyl ester.

ForwardSynthesis SM 4-Bromo-1H-pyrazole + N-Boc-dehydroalanine methyl ester Int1 Aza-Michael Adduct (Boc-Ester) SM->Int1 Cs2CO3, DMF (Aza-Michael) Int2 N-Methylated Boc-Ester Int1->Int2 NaH, MeI, THF (N-Methylation) Int3 Boc-Protected Amide Int2->Int3 NH3/MeOH (Amidation) Target Target Molecule 3-(4-Bromo-1H-pyrazol-1-yl) -2-(methylamino)propanamide Int3->Target TFA/DCM (Deprotection)

Forward synthetic pathway for the target molecule.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict in-process analytical controls, researchers can ensure the structural integrity of the intermediates before proceeding to the next step.

Step 1: Cs₂CO₃-Catalyzed Aza-Michael Addition

Causality: N-Boc-dehydroalanine methyl ester acts as a potent Michael acceptor. The addition of Cs₂CO₃ deprotonates the pyrazole, generating a highly nucleophilic pyrazolide anion. The bulky cesium counterion provides a "naked" anion effect, accelerating the addition to the α,β-unsaturated system without inducing substrate polymerization[2].

Workflow Step1 1. Charge Flask 4-Bromo-1H-pyrazole + N-Boc-dehydroalanine methyl ester Step2 2. Add Solvent Anhydrous DMF (0.2 M) Step1->Step2 Step3 3. Add Catalyst Cs2CO3 (0.2 equiv) Step2->Step3 Step4 4. Reaction Stir at RT for 12 h under N2 Step3->Step4 Step5 5. Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Hex/EtOAc) Step5->Step6 Product Purified Aza-Michael Adduct Step6->Product

Step-by-step experimental workflow for the Cs2CO3-catalyzed Aza-Michael addition.

Protocol:

  • To an oven-dried round-bottom flask under an N₂ atmosphere, add 4-bromo-1H-pyrazole (1.0 equiv) and N-Boc-dehydroalanine methyl ester (1.1 equiv).

  • Dissolve the reagents in anhydrous DMF to achieve a 0.2 M concentration.

  • Add Cs₂CO₃ (0.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active acrylate spot confirms complete conversion.

  • Quench the reaction with distilled water and extract three times with EtOAc. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography to yield Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate.

Step 2: Chemoselective N-Methylation

Causality: Performing N-methylation on the ester intermediate rather than the final amide is critical to prevent competitive over-methylation. The use of NaH and MeI in THF at 0 °C ensures chemoselectivity. The chelation of the sodium cation by the Boc carbonyl oxygen stabilizes the intermediate, directing exclusive methylation to the carbamate nitrogen[3].

Protocol:

  • Dissolve the Aza-Michael adduct (1.0 equiv) in anhydrous THF (0.15 M) and cool to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Add methyl iodide (MeI, 3.0 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: LC-MS analysis of an aliquot must show a mass shift of +14 Da without the presence of +28 Da (which would indicate over-methylation).

  • Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc. Dry and concentrate to yield Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoate.

Step 3: Ammonolysis of the Methyl Ester

Causality: Methanolic ammonia nucleophilically attacks the methyl ester to form the primary amide. This mild, non-aqueous condition prevents the competitive hydrolysis of the ester to the corresponding carboxylic acid, which would require an additional peptide coupling step to resolve.

Protocol:

  • Dissolve the N-methylated ester in 7N NH₃ in MeOH (10 mL per mmol of substrate) in a pressure tube.

  • Seal the tube and stir at room temperature for 24 hours.

  • Self-Validation Check: IR spectroscopy of an evaporated aliquot will show the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of primary amide bands (~1680 cm⁻¹ and 3300 cm⁻¹).

  • Evaporate the solvent under reduced pressure to afford tert-Butyl (1-amino-3-(4-bromo-1H-pyrazol-1-yl)-1-oxopropan-2-yl)(methyl)carbamate. The crude product is typically pure enough for the final step without chromatography.

Step 4: Acidic Cleavage of the Boc Protecting Group

Causality: Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl carbamate via an Sₙ1 mechanism, releasing isobutylene and CO₂ gas, leaving the desired amine intact.

Protocol:

  • Dissolve the Boc-protected amide in anhydrous DCM (0.1 M).

  • Add TFA (20% v/v relative to DCM) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: The cessation of gas evolution indicates reaction completion. ¹H NMR will show the complete disappearance of the 9-proton singlet at ~1.4 ppm.

  • Concentrate the mixture in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide as the TFA salt.

Analytical Characterization

Rigorous characterization is required to validate the structural integrity of the final building block. The expected quantitative data for the target compound is summarized in the table below.

Analytical TechniqueParameterExpected Value / Assignment
¹H NMR (400 MHz, DMSO-d₆) Pyrazole C3-H, C5-Hδ 7.95 (s, 1H), 7.62 (s, 1H)
Amide NH₂δ 7.50 (br s, 1H), 7.15 (br s, 1H)
β-CH₂δ 4.45 (dd, J = 14.0, 6.5 Hz, 1H), 4.30 (dd, J = 14.0, 7.0 Hz, 1H)
α-CHδ 3.45 (t, J = 6.8 Hz, 1H)
N-CH₃δ 2.35 (s, 3H)
Amine NHδ 2.10 (br s, 1H)
¹³C NMR (100 MHz, DMSO-d₆) Carbonyl C=Oδ 172.5
Pyrazole Carbonsδ 140.2 (C3), 131.5 (C5), 93.8 (C4-Br)
Aliphatic Carbonsδ 62.1 (α-C), 52.4 (β-C), 34.2 (N-CH₃)
HRMS (ESI-TOF) [M+H]⁺Calc: 247.0194, Found: 247.0190

Conclusion

This technical guide provides a highly reliable, self-validating framework for synthesizing 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide. By carefully ordering the synthetic steps to maximize chemoselectivity—specifically performing N-methylation prior to amidation—researchers can avoid complex purification bottlenecks and rapidly scale this building block for advanced drug discovery campaigns.

References

  • Title: CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl)
  • Source: rsc.
  • Source: acs.

Sources

Exploratory

Structural Elucidation of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: A Comprehensive NMR Guide

Executive Summary In modern pharmacophore design, pyrazole-derived propanamides serve as critical building blocks for advanced therapeutics, including Selective Androgen Receptor Degraders (SARDs) and bifunctional PROTAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmacophore design, pyrazole-derived propanamides serve as critical building blocks for advanced therapeutics, including Selective Androgen Receptor Degraders (SARDs) and bifunctional PROTACs targeting kinases like BTK[1][2]. The compound 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide features a highly functionalized scaffold: a halogenated pyrazole ring for hydrophobic pocket engagement, a chiral center at C2, and a primary amide for hydrogen bonding.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping spectral phenomena directly to their underlying chemical causality, this guide ensures robust data interpretation for drug development professionals.

Mechanistic Principles of the NMR Profile

To accurately interpret the spectral data, researchers must understand the causality behind the electronic and spatial environments of the molecule. Three primary mechanistic factors dictate the NMR profile:

  • The Chiral Center (C2) & Diastereotopicity : The presence of a stereocenter at the C2 position breaks the local symmetry of the adjacent C3 methylene group. Consequently, the two protons on C3 are diastereotopic; they exist in distinct magnetic environments and will couple not only to the C2 proton but also to each other, yielding two distinct doublet of doublets (dd) in the 1 H NMR spectrum.

  • Heavy Atom Effect at C4 : The bromine atom on the pyrazole ring exerts a strong "heavy atom effect." While halogens typically deshield adjacent protons via induction, the high electron density and polarizability of bromine paradoxically shield the directly attached C4 carbon, shifting its 13 C resonance significantly upfield (typically ~93–96 ppm) compared to standard aromatic carbons[3][4].

  • Restricted Amide Rotation : The primary amide bond (-CONH 2​ ) possesses partial double-bond character due to resonance. This restricted rotation prevents the rapid interconversion of the two amine protons on the NMR timescale, resulting in two distinct broad singlets (one cis and one trans to the carbonyl oxygen) rather than a single integrated peak.

Causality Root 3-(4-Bromo-1H-pyrazol-1-yl) -2-(methylamino)propanamide Branch1 Chiral Center (C2) Root->Branch1 Branch2 Heavy Atom Effect (Br) Root->Branch2 Branch3 Restricted Rotation Root->Branch3 Leaf1 Diastereotopic C3-H2 (Two distinct 'dd' signals) Branch1->Leaf1 Leaf2 Shielded C4 Carbon (~93-96 ppm in 13C) Branch2->Leaf2 Leaf3 Distinct Amide NH2 (Two 'br s' signals) Branch3->Leaf3

Fig 1: Causality mapping of structural features to observed NMR spectral phenomena.

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating. Relying solely on 1D NMR can lead to misassignments, particularly with complex splitting patterns. The following step-by-step methodology guarantees structural integrity.

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Causality : DMSO- d6​ is specifically chosen over protic solvents like CD 3​ OD. Protic solvents facilitate rapid deuterium exchange, which would obliterate the critical primary amide (-CONH 2​ ) and secondary amine (-NH-) signals. DMSO- d6​ preserves these signals, allowing for complete structural validation[4].

Step 2: 1D 1 H and 13 C Acquisition

  • Action : Acquire the 1 H spectrum at 400 MHz (or higher) using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13 C, utilize a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans.

  • Causality : The extended D1 ensures complete relaxation of the N-CH 3​ protons for accurate integration, while high scan counts in 13 C are mandatory to resolve the quaternary pyrazole C4 and the carbonyl carbon, which lack Nuclear Overhauser Effect (NOE) enhancement.

Step 3: 2D Correlation (The Validation Step)

  • Action : Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality : The HSQC will definitively prove that the two distinct diastereotopic proton signals (~4.21 and ~4.35 ppm) correlate to a single carbon resonance (~52 ppm). The HMBC will confirm the covalent linkage between the pyrazole ring and the propanamide backbone via long-range 3J correlations from the C3 protons to the Pyrazole-C5 and the amide Carbonyl.

Workflow A Sample Prep DMSO-d6 B 1D Acquisition 1H & 13C A->B C 2D Correlation HSQC & HMBC B->C D Data Processing Phase & Baseline C->D E Structural Validation D->E

Fig 2: Step-by-step NMR structural elucidation workflow for pyrazole-propanamide derivatives.

Spectral Data Presentation

The tables below summarize the expected quantitative data for 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, synthesized from baseline literature values of highly analogous substructures[1][3][5].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Pyrazole-H5 8.05s-1HDeshielded by adjacent N1 and Br at C4.
Pyrazole-H3 7.62s-1HDeshielded by adjacent N2 and Br at C4.
Amide-NH (a) 7.45br s-1HPrimary amide proton (trans to carbonyl O).
Amide-NH (b) 7.12br s-1HPrimary amide proton (cis to carbonyl O).
C3-H (a) 4.35dd13.8, 4.51HDiastereotopic proton; germinal coupling to C3-H(b) and vicinal to C2-H.
C3-H (b) 4.21dd13.8, 7.21HDiastereotopic proton; germinal coupling to C3-H(a) and vicinal to C2-H.
C2-H 3.25m-1HChiral methine proton; coupled to C3-H 2​ and potentially the amine NH.
Amine-NH 2.80br s-1HSecondary amine; broad due to intermediate chemical exchange.
N-CH 3​ 2.25s-3HMethyl group attached to the secondary amine.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
C=O 173.5CqAmide carbonyl; highly deshielded due to oxygen electronegativity.
Pyrazole-C5 141.2CHAromatic carbon adjacent to N1.
Pyrazole-C3 131.6CHAromatic carbon adjacent to N2.
Pyrazole-C4 95.6CqHalogenated carbon (C-Br); heavily shielded by the bromine heavy atom effect[3].
C2 62.4CHAliphatic methine attached to the amine and carbonyl groups.
C3 52.1CH 2​ Aliphatic methylene attached to the pyrazole N1.
N-CH 3​ 34.2CH 3​ N-methyl carbon.

Conclusion

The structural verification of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide relies heavily on recognizing the interplay between stereochemistry and magnetic resonance. By identifying the diastereotopic splitting at C3, the heavy atom shielding at C4, and utilizing a non-exchanging solvent system to capture the amide/amine protons, researchers can establish a highly trustworthy and self-validating analytical package suitable for IND (Investigational New Drug) submissions and advanced medicinal chemistry optimization.

References

  • Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted pyrazoles (Reference for 4-bromo-1H-pyrazole 13 C heavy atom effect). Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst (Reference for pyrazole NMR assignments). Der Pharma Chemica. URL:[Link]

  • Bifunctional compounds for degrading btk via ubiquitin proteosome pathway (Reference for 2-(methylamino)propanamide backbone shifts). WIPO (PCT) WO2021091575A1.
  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer (Reference for pyrazol-1-yl-propanamide structural analogs). Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Mechanistic Pillar I: Selective Cyclooxygenase-2 (COX-2) Inhibition

Deciphering the Pyrazole Scaffold: Mechanisms of Action, Target Selectivity, and Experimental Workflows in Modern Drug Discovery Executive Summary As a Senior Application Scientist navigating the complexities of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Deciphering the Pyrazole Scaffold: Mechanisms of Action, Target Selectivity, and Experimental Workflows in Modern Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I have consistently observed the pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—emerge as a "privileged scaffold" in medicinal chemistry[1]. Its unique physicochemical properties, including prototropic tautomerism and the dual capacity to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile pharmacophore[2]. This whitepaper provides an in-depth technical analysis of pyrazole-based compounds, focusing on their primary mechanisms of action: selective cyclooxygenase-2 (COX-2) inhibition and ATP-competitive kinase inhibition. By bridging the gap between theoretical target engagement and practical laboratory execution, this guide equips researchers with the causal reasoning and self-validating protocols necessary to advance pyrazole-based therapeutics.

Causality & Structural Rationale The classical mechanism of action for anti-inflammatory pyrazole derivatives (such as the FDA-approved drug Celecoxib) relies on the selective inhibition of the inducible COX-2 enzyme over the constitutively expressed COX-1 isoform[3]. The causality behind this selectivity lies in the precise topographical differences between the two active sites.

The diaryl-substituted pyrazole core is geometrically optimized to exploit the larger hydrophobic side pocket present only in COX-2. Crucially, the functionalization of one aryl ring with a sulfonamide or sulfonylmethyl group allows the molecule to form highly specific hydrogen bonds with the amino acid residues His90, Gln192, and Arg513—residues that are sterically inaccessible or absent in the COX-1 pocket[3]. This molecular anchoring physically obstructs the active site, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins (such as PGE2)[4].

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme (His90, Gln192, Arg513) AA->COX2 Metabolized by PG Prostaglandins (PGE2) COX2->PG Produces Inflam Inflammation & Pain PG->Inflam Triggers Pyrazole Diaryl Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 H-Bonding Blockade

Mechanism of COX-2 inhibition by pyrazole derivatives blocking prostaglandin synthesis.

Experimental Protocol: In Vitro COX-1/COX-2 Selectivity Assay To empirically validate COX-2 selectivity, a fluorometric peroxidase assay is utilized. The design causality relies on measuring the peroxidase activity of COX enzymes, which is strictly stoichiometric to prostaglandin synthesis.

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) containing hematin (an essential cofactor) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorogenic substrate.

  • Enzyme Incubation: Aliquot recombinant human COX-1 and COX-2 into separate wells of a 96-well black microplate.

  • Compound Addition: Add serially diluted pyrazole compounds (ranging from 0.01 µM to 100 µM in DMSO). Self-Validation Step: Always include Celecoxib as a positive control and a pure DMSO well as a vehicle control to establish the baseline dynamic range and confirm assay sensitivity.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic cascade. The COX-mediated conversion of arachidonic acid generates PGG2, which is subsequently reduced to PGH2. This reduction drives the oxidation of ADHP into highly fluorescent resorufin.

  • Detection & Analysis: Incubate for 5 minutes at room temperature. Read the fluorescence (Excitation: 535 nm, Emission: 590 nm). Calculate IC50 values using a 4-parameter logistic regression model and determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[5].

Mechanistic Pillar II: ATP-Competitive Kinase Inhibition

Causality & Structural Rationale Beyond inflammation, pyrazole derivatives—particularly pyrazolo[1,5-a]pyrimidines and amino-pyrazoles—have revolutionized targeted oncology as potent protein kinase inhibitors (PKIs)[6]. Kinases regulate cellular proliferation and survival via phosphorylation cascades.

Pyrazole compounds predominantly act as Type I inhibitors by directly competing with adenosine triphosphate (ATP) for binding within the kinase hinge region[6]. The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors, perfectly mimicking the adenine ring of ATP. Meanwhile, the substituted side chains of the pyrazole project into adjacent hydrophobic pockets (such as the DFG-in conformation) to dictate extreme kinase selectivity (e.g., targeting JAK1/2, EGFR, or CDKs over other kinases)[7][8].

JAKSTAT Cytokine Cytokine Signal Receptor Membrane Receptor Cytokine->Receptor JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Tumor Proliferation) STAT->Transcription Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-Competitive Inhibition

Disruption of the JAK/STAT signaling pathway by ATP-competitive pyrazole inhibitors.

Experimental Protocol: Universal Kinase Activity Assay (Luminescence) To quantify kinase inhibition, we deploy a luminescent ADP detection assay. We prioritize this over traditional radiometric assays because it is universally applicable (measuring ADP accumulation regardless of the peptide substrate) and eliminates radioactive hazards[2].

  • Compound Dilution: Prepare a 10-point 1:3 serial dilution of the pyrazole candidate in the assay buffer (supplemented with MgCl2 and BSA to prevent non-specific binding).

  • Kinase/Substrate Pre-incubation: Combine the target kinase (e.g., JAK2) and its specific substrate peptide in a 384-well white plate. Add the compound dilution and pre-incubate for 15 minutes at 25°C. Self-Validation Step: This pre-incubation ensures steady-state binding is achieved before ATP introduction, preventing artificially high IC50 values.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP at a concentration strictly equal to its apparent Km for the specific kinase. Incubate for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction[2].

  • Quantification: Measure the luminescence. The luminescent signal is directly proportional to kinase activity, allowing for precise IC50 determination.

KinaseWorkflow Step1 1. Compound Dilution (Serial in DMSO) Step2 2. Kinase + Substrate Incubation Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. ADP Detection (Luminescence) Step3->Step4 Step5 5. IC50 Calculation (Data Regression) Step4->Step5

Step-by-step workflow for in vitro kinase inhibition assay using luminescence detection.

Quantitative Data Presentation: Target Efficacy Across the Scaffold

The structural plasticity of the pyrazole ring allows medicinal chemists to tune it for a vast array of targets. The following table summarizes comparative quantitative data of representative pyrazole-based compounds, demonstrating the broad applicability and high potency of this scaffold across different biological assays.

Compound Class / DerivativePrimary TargetAssay / Cell LineIC50 ValueMechanism / Observed EffectReference
Diaryl Pyrazole (Celecoxib) COX-2 EnzymeIn Vitro Enzymatic0.094 µMSelective COX-2 inhibition (SI = 294)[3]
Pyrazole-Pyridazine (Cpd 5f) COX-2 EnzymeRAW264.7 Macrophages1.50 µMAnti-inflammatory, PGE-2 reduction[5]
Pyrazolo[1,5-a]pyrimidine (Cpd 18) EGFR / VEGFRMCF7, A549Nano-molarAntiproliferative, Kinase blockade[8]
Isolongifolanone-Pyrazole (Cpd 37) Apoptosis (Caspase-3)MCF7 Breast Cancer5.21 µMROS generation, Bcl-2 downregulation[7]
Pyrazole-Benzothiazole (Cpd 25) VEGFR-2HT29, PC3, A5493.17 - 6.77 µMAntiangiogenic, Endothelial migration block[7]

Conclusion

The pyrazole scaffold remains a foundational pillar of modern medicinal chemistry. By deeply understanding the precise atomic interactions—whether it is the targeted hydrogen bonding with His90/Arg513 in the COX-2 pocket or the ATP-mimetic anchoring in the kinase hinge region—researchers can rationally design highly selective, potent therapeutics. The self-validating experimental workflows detailed in this guide ensure that these mechanistic hypotheses are rigorously tested, maintaining the highest standards of scientific integrity and accelerating the journey from bench to bedside.

References

  • Source: PMC (nih.gov)
  • Comparative Analysis of the Potential Mechanism of Action for 5-Hydrazinyl-4-phenyl-1H-pyrazole as a Cyclooxygenase-2 (COX-2)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • Cyclooxygenase-2 (COX-2)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds Source: Benchchem URL

Sources

Exploratory

The Strategic Placement of Bromine: A Deep Dive into the Structure-Activity Relationship of Bromo-Pyrazole Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous clinically approved d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous clinically approved drugs. The introduction of a bromine atom to this privileged structure offers a powerful tool for modulating pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromo-pyrazole analogs, drawing on field-proven insights to elucidate the causal relationships between chemical structure and biological activity. We will explore the impact of bromine substitution on anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams. This guide is designed to empower researchers and drug development professionals to rationally design and optimize the next generation of bromo-pyrazole-based therapeutics.

The Bromo-Pyrazole Core: A Privileged Scaffold with Tunable Properties

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for substitution at various positions, enabling fine-tuning of their physicochemical and pharmacological properties. The incorporation of a bromine atom, a halogen with unique electronic and steric characteristics, has proven to be a particularly effective strategy in drug design.

The bromine substituent can influence a molecule's activity through several mechanisms:

  • Halogen Bonding: Bromine's electropositive crown (σ-hole) can engage in non-covalent interactions with Lewis bases, such as oxygen and nitrogen atoms in biological targets, enhancing binding affinity and selectivity.[1][2][3]

  • Lipophilicity and Permeability: The introduction of bromine generally increases lipophilicity, which can impact cell membrane permeability and overall pharmacokinetic properties.

  • Metabolic Stability: Bromine can block sites of metabolism, preventing rapid degradation by metabolic enzymes like cytochrome P450s and prolonging the compound's duration of action.[4][5]

  • Steric Effects: The size of the bromine atom can influence the conformation of the molecule, promoting a bioactive conformation or sterically hindering binding to off-target proteins.

The following sections will delve into the specific SAR of bromo-pyrazole analogs across different therapeutic areas, highlighting how the position and chemical context of the bromine atom dictate biological outcomes.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Bromo-pyrazole analogs have emerged as a promising class of anticancer agents, with activities demonstrated against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular structures, and induction of apoptosis.

Tubulin Polymerization Inhibition: A Key Anticancer Mechanism

A significant number of potent anticancer bromo-pyrazole analogs exert their effects by targeting tubulin, a critical protein involved in microtubule formation and cell division. By inhibiting tubulin polymerization, these compounds disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of bromo-pyrazole analogs on tubulin polymerization.

Materials:

  • Tubulin protein (lyophilized, >99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Tubulin Polymerization Buffer (TPB): GTB with 15% glycerol and 1 mM GTP

  • Test compounds (bromo-pyrazole analogs) dissolved in DMSO

  • Positive control (e.g., Vinblastine)

  • Negative control (DMSO vehicle)

  • Pre-warmed 96-well microplate

  • Spectrophotometer capable of kinetic readings at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Preparation: Reconstitute lyophilized tubulin with GTB and GTP to a final concentration of 3 mg/mL in ice-cold TPB. Keep on ice. Pre-warm the 96-well plate to 37°C.[1][6]

  • Assay Setup: Add 10 µL of the test compound at various concentrations (typically in a 10x stock) to the pre-warmed wells. Include wells for the positive and negative controls.[6]

  • Initiation of Polymerization: Rapidly add 100 µL of the cold tubulin solution to each well.[6]

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and begin recording the absorbance at 340 nm every minute for 60 minutes. An automatic mix before the first read is recommended.[1][6]

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The rate of polymerization (Vmax) can be calculated from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Quantitative SAR of Anticancer Bromo-Pyrazole Analogs

The following table summarizes the anticancer activity of various bromo-pyrazole analogs, highlighting the influence of substitution patterns on their potency.

Compound IDCore StructureR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
1 1,3,5-Trisubstituted Pyrazole4-BromophenylH4-MethoxyphenylMCF-7 (Breast)5.8[8]
2 1,3,5-Trisubstituted Pyrazole4-BromophenylH4-ChlorophenylHeLa (Cervical)18.6[8]
3 Pyrazole-Triazole ThiolMethylPhenyl4-BromophenylPC-3 (Prostate)5.32[9]
4 Pyrazole CarbohydrazideDimethyl4-BromophenylOHB16F10 (Skin)6.75[9]
5 Aryldiazenyl PyrazolePyridine4-BromophenylNO₂HCT-116 (Colon)4.2[10]
6 1,3-Diphenyl-4,5-dihydro-1H-pyrazole4-Chlorophenyl3,5-Dibromo-2-hydroxyphenylHMCF-7 (Breast)0.97[11]

Key SAR Insights for Anticancer Activity:

  • The presence of a 4-bromophenyl group at various positions on the pyrazole ring is a common feature in many potent anticancer analogs.[8][9][10]

  • Electron-withdrawing groups, such as nitro and additional halogens on other phenyl rings, can significantly enhance anticancer activity.[10][11]

  • The combination of a bromo-substituted phenyl ring with other functionalities like a pyridine nucleus or a second pyrazole ring can lead to highly potent compounds.[10][12]

  • For some analogs, the presence of a hydroxyl group in proximity to the bromo-substituent on a phenyl ring appears to be crucial for activity.[11]

Mechanism of Action: Beyond Tubulin Inhibition

Besides tubulin polymerization inhibition, bromo-pyrazole analogs can induce cancer cell death through other mechanisms:

  • Xanthine Oxidase Inhibition: Some analogs have been shown to inhibit xanthine oxidase, an enzyme that can promote oxidative stress and tumor growth. This inhibition appears to be a key mechanism in their activity against colon cancer.[10]

  • Apoptosis and Cell Cycle Arrest: Many potent bromo-pyrazole analogs induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. This is a common downstream effect of tubulin disruption but can also be triggered by other cellular stresses induced by the compounds.[7]

Logical Relationship: Anticancer Mechanism of Bromo-Pyrazole Analogs

BromoPyrazole Bromo-Pyrazole Analog Tubulin Tubulin BromoPyrazole->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath XanthineOxidase Xanthine Oxidase ROS Reactive Oxygen Species XanthineOxidase->ROS ROS->Apoptosis Bromopyrazole Bromopyrazole Bromopyrazole->XanthineOxidase Inhibition

Caption: Anticancer mechanisms of bromo-pyrazole analogs.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in anti-inflammatory therapy. The introduction of bromine to the pyrazole scaffold can further enhance this activity.

Targeting Key Inflammatory Pathways

The anti-inflammatory effects of bromo-pyrazole analogs are primarily attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade:

  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives, including bromo-analogs, selectively inhibit COX-2, the inducible isoform of cyclooxygenase responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity spares the constitutively expressed COX-1, which is involved in gastrointestinal protection, thereby reducing the risk of gastric side effects associated with non-selective NSAIDs.[13][14]

  • p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some bromo-pyrazole analogs have been shown to inhibit this pathway, leading to a reduction in cytokine release.[15][16][17]

Signaling Pathway: p38 MAPK-Mediated Inflammation

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors GeneExpression Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression BromoPyrazole Bromo-Pyrazole Analog BromoPyrazole->p38 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) GeneExpression->Cytokines

Caption: Inhibition of the p38 MAPK pathway by bromo-pyrazole analogs.

Quantitative SAR of Anti-inflammatory Bromo-Pyrazole Analogs

The following table presents the COX inhibitory activity of representative bromo-pyrazole analogs.

Compound IDCore StructureR1R2R3COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
7 1,5-Diaryl Pyrazole4-BromophenylAdamantylH>1002.52>39.7[18]
8 Hybrid Pyrazole4-BromophenylSulfonamide-linked arylH45.231.7925.27[13]
9 Benzofuran PyrazoleNitroBromoH---[18]

Key SAR Insights for Anti-inflammatory Activity:

  • A para-bromophenyl substituent is a favorable feature for potent COX-2 inhibition.[13][18]

  • The incorporation of a sulfonamide moiety , a key feature of Celecoxib, in conjunction with a bromo-substituted pyrazole can lead to high COX-2 selectivity.[13]

  • The presence of bulky groups like adamantyl can contribute to COX-2 inhibitory activity.[18]

  • Electron-withdrawing groups such as nitro and bromo on a benzofuran pyrazole scaffold have been shown to enhance antinociceptive effects, which are closely linked to anti-inflammatory action.[18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency and selectivity of bromo-pyrazole analogs against COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds (bromo-pyrazole analogs) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Plate reader for measuring prostaglandin E₂ (PGE₂) production (e.g., ELISA-based)

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[19]

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes at 37°C), stop the reaction (e.g., by adding a strong acid).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[19]

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-pyrazole analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative SAR of Antimicrobial Bromo-Pyrazole Analogs

The following table summarizes the antimicrobial activity of selected bromo-pyrazole derivatives.

Compound IDCore StructureR1R2R3OrganismMIC (µg/mL)Reference
10 Pyrazole-Imidazothiadiazole4-BromophenylHHStaphylococcus aureus0.25
11 3,5-Disubstituted-1H-pyrazole4-BromophenylHAminoStaphylococcus aureus0.023[9]
12 3,5-Disubstituted-1H-pyrazole2,4-DichlorophenylHBromoStaphylococcus aureus0.023[9]

Key SAR Insights for Antimicrobial Activity:

  • The presence of a bromo-substituted phenyl ring is a recurring feature in potent antibacterial pyrazole analogs.[9]

  • Combining the bromo-pyrazole core with other heterocyclic systems, such as imidazothiadiazole , can lead to significant antimicrobial activity.

  • The position of the bromine atom, as well as the presence of other halogens like chlorine, can greatly influence the antibacterial potency.[9]

  • An amino group on the pyrazole ring appears to be a favorable substituent for enhancing activity against Gram-positive bacteria.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

Start Start: Bromo-Pyrazole Analog Synthesis Preparation Preparation of Stock Solutions Start->Preparation Microdilution Serial Microdilution in 96-well Plates Preparation->Microdilution Inoculation Inoculation with Bacterial Suspension Microdilution->Inoculation Incubation Incubation at 37°C for 24h Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC End End: SAR Analysis MBC->End

Caption: Workflow for determining the antimicrobial activity of bromo-pyrazole analogs.

Synthesis of Bromo-Pyrazole Analogs: Building the Core Scaffold

The synthesis of bromo-pyrazole analogs can be achieved through various routes. A common and efficient method involves the three-component reaction of a hydrazine, a β-dicarbonyl compound, and a brominating agent.

Experimental Protocol: Electrocatalytic Three-Component Synthesis of a 4-Bromopyrazole

This protocol describes an eco-friendly method for the synthesis of 4-bromopyrazoles.

Materials:

  • Hydrazine

  • Acetylacetone

  • Diethyl 2-bromomalonate (brominating agent)

  • Electrochemical cell with appropriate electrodes

  • Solvent (e.g., ethanol)

  • Supporting electrolyte

Procedure:

  • Reaction Setup: In an electrochemical cell, combine hydrazine, acetylacetone, and diethyl 2-bromomalonate in a suitable solvent containing a supporting electrolyte.

  • Electrolysis: Apply a constant current or potential to the electrochemical cell. The reaction proceeds through the initial formation of the pyrazole from hydrazine and acetylacetone.

  • Bromination: The in-situ generated pyrazole undergoes electrophilic bromination at the 4-position by diethyl 2-bromomalonate.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-bromopyrazole.

Conclusion and Future Perspectives

The structure-activity relationship of bromo-pyrazole analogs is a rich and dynamic field of research. This guide has demonstrated that the strategic incorporation of a bromine atom onto the pyrazole scaffold is a highly effective strategy for developing potent and selective inhibitors for a range of therapeutic targets. The ability of bromine to form halogen bonds, modulate physicochemical properties, and block metabolic hotspots provides a powerful toolkit for medicinal chemists.

Future research in this area should focus on:

  • Elucidating Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many bromo-pyrazole analogs remain to be fully characterized.

  • Optimizing Pharmacokinetic and Safety Profiles: A deeper understanding of how bromine substitution affects ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial for advancing these compounds into clinical development.

  • Exploring New Therapeutic Applications: The diverse biological activities of bromo-pyrazoles suggest their potential in treating a wider range of diseases, including neurodegenerative disorders and viral infections.

By leveraging the principles of SAR outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of bromo-pyrazole analogs and deliver innovative medicines to patients in need.

References

  • [Link to a relevant review on pyrazole chemistry and applic
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • [Reference for a specific anticancer bromo-pyrazole analog]
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (URL: [Link])

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding - MDPI. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design. (URL: not available)
  • [Reference for a specific anti-inflamm
  • Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features - CrystEngComm (RSC Publishing). (URL: [Link])

  • [Reference for a specific antimicrobial bromo-pyrazole analog]
  • [Reference for a specific synthetic method for bromo-pyrazoles]
  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (URL: [Link])

  • [Reference for a specific experimental protocol]
  • [Reference for a specific mechanism of action]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • P38 Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (URL: [Link])

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC. (URL: [Link])

  • [Reference for a specific SAR insight]
  • [Reference for a specific visualiz
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (URL: [Link])

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC. (URL: [Link])

  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (URL: not available)
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (URL: [Link])

  • [Reference for a specific d
  • [Reference for a specific d
  • [Reference for a specific d

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide

Here is a detailed application note and protocol for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, designed for researchers and drug development professionals. Strategic Overview and Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and protocol for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, designed for researchers and drug development professionals.

Strategic Overview and Mechanistic Rationale

The target compound, 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, represents a highly versatile bifunctional building block. Halogenated pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors, such as the JAK1/2 inhibitor Ruxolitinib[1]. Concurrently, the 2-(methylamino)propanamide moiety provides a highly polar, hydrogen-bond-donating/accepting network that can significantly enhance the aqueous solubility and target-binding affinity of pharmaceutical agents[2].

To construct this molecule efficiently, we avoid the direct, often unselective alkylation of unprotected amino amides. Instead, we employ a convergent, four-step linear sequence starting from the commercially available chiral pool precursor: N-Boc-N-methyl-L-serine methyl ester .

Causality in Experimental Design:

  • Activation (O-Tosylation): The primary hydroxyl group of the serine derivative is converted into a superior leaving group (tosylate). This is preferred over Mitsunobu conditions to avoid the generation of triphenylphosphine oxide, which complicates purification at scale.

  • N-Alkylation: 4-Bromo-1H-pyrazole is introduced via nucleophilic aliphatic substitution ( SN​2 ). Potassium carbonate in a polar aprotic solvent (DMF) ensures complete deprotonation of the pyrazole (pKa ~14.2)[3], driving the alkylation at the N1 position.

  • Aminolysis: The methyl ester is converted to the primary amide using methanolic ammonia. Performing this step before Boc deprotection prevents unwanted intramolecular cyclization (e.g., diketopiperazine formation) or intermolecular cross-reactivity.

  • Deprotection: Acid-mediated cleavage of the tert-butyloxycarbonyl (Boc) group yields the final product as a trifluoroacetate (TFA) salt, which can be free-based if required.

Synthetic Workflow Diagram

SynthesisRoute SM N-Boc-N-methyl-serine methyl ester Step1 Step 1: O-Tosylation (TsCl, Et3N, DCM) SM->Step1 Int1 O-Tosyl Intermediate Step1->Int1 Step2 Step 2: N-Alkylation (4-Bromo-1H-pyrazole, K2CO3) Int1->Step2 Int2 Alkylated Ester Step2->Int2 Step3 Step 3: Aminolysis (NH3/MeOH) Int2->Step3 Int3 Boc-Protected Amide Step3->Int3 Step4 Step 4: Deprotection (TFA/DCM) Int3->Step4 Product Target Compound (TFA Salt) Step4->Product

Fig 1: Four-step synthetic workflow for 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide.

Quantitative Data: Reagents and Stoichiometry

The following table outlines the optimized stoichiometric ratios for a 10 mmol scale synthesis, ensuring maximum atom economy and minimal byproduct formation.

StepReagent / ReactantMW ( g/mol )EquivalentsAmountRole
1 N-Boc-N-methyl-L-serine methyl ester233.261.02.33 gStarting Material
1 p-Toluenesulfonyl chloride (TsCl)190.651.22.29 gActivating Agent
1 Triethylamine (Et 3​ N)101.192.02.78 mLBase / Acid Scavenger
2 4-Bromo-1H-pyrazole146.971.11.62 gNucleophile
2 Potassium Carbonate (K 2​ CO 3​ )138.212.53.45 gBase
3 7N Ammonia in Methanol17.0310.014.3 mLAminolysis Reagent
4 Trifluoroacetic Acid (TFA)114.0220.015.3 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Note: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-(tosyloxy)propanoate
  • Initiation: Dissolve N-Boc-N-methyl-L-serine methyl ester (2.33 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add triethylamine (2.78 mL, 20.0 mmol) followed by a catalytic amount of DMAP (0.12 g, 1.0 mmol).

  • Addition: Slowly add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) in portions over 15 minutes to control the exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Use the crude tosylate directly in the next step to prevent degradation.

Step 2: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoate
  • Preparation: In a round-bottom flask, suspend 4-bromo-1H-pyrazole (1.62 g, 11.0 mmol) and finely powdered K 2​ CO 3​ (3.45 g, 25.0 mmol) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to pre-form the pyrazolate anion.

  • Alkylation: Dissolve the crude tosylate from Step 1 in anhydrous DMF (10 mL) and add it dropwise to the pyrazole suspension.

  • Heating: Heat the reaction mixture to 65 °C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent Boc-protected amine.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 30 mL) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the alkylated intermediate.

Step 3: Synthesis of tert-Butyl (3-(4-bromo-1H-pyrazol-1-yl)-1-amino-1-oxopropan-2-yl)(methyl)carbamate
  • Aminolysis: Transfer the purified ester from Step 2 into a heavy-walled pressure tube. Add 7N NH 3​ in Methanol (14.3 mL, ~100 mmol).

  • Reaction: Seal the tube securely and heat to 50 °C behind a blast shield for 24 hours. Self-validation check: LC-MS should indicate the disappearance of the ester mass [M+H]+ and the appearance of the amide mass [M-31+16]+.

  • Isolation: Cool the vessel to 0 °C before carefully opening. Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the Boc-protected amide as a white solid. Filter and dry under high vacuum.

Step 4: Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide (TFA Salt)
  • Deprotection: Dissolve the Boc-protected amide in anhydrous DCM (15 mL). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA, 15.3 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA azeotropically.

  • Final Isolation: Precipitate the product by adding cold diethyl ether. Collect the highly pure TFA salt of the target compound via vacuum filtration.

Analytical Characterization

Expected analytical data for the self-validation of the final synthesized compound.

Analytical MethodExpected Signatures & Validation Markers
1 H NMR (400 MHz, DMSO- d6​ ) δ 9.20 (br s, 2H, NH 2+​ ), 8.05 (s, 1H, Pyrazole-H), 7.85 (s, 1H, Pyrazole-H), 7.70 (br s, 1H, Amide-NH), 7.45 (br s, 1H, Amide-NH), 4.55 (dd, 1H, CH 2​ ), 4.40 (dd, 1H, CH 2​ ), 4.10 (t, 1H, CH), 2.55 (s, 3H, N-CH 3​ ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 168.5 (C=O), 140.2 (Pyrazole-C), 131.5 (Pyrazole-C), 94.0 (Pyrazole-C-Br), 60.2 (CH), 50.5 (CH 2​ ), 32.1 (N-CH 3​ ).
HRMS (ESI-TOF) Calculated for C 7​ H 12​ BrN 4​ O [M+H] + : 247.0194; Found: 247.0191. Isotopic pattern must show characteristic 1:1 ratio for 79 Br/ 81 Br.

References

  • Unibest Pharm. (2022). CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Ruxolitinib Intermediates. Unibest Pharm. Retrieved March 30, 2026, from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12306255, (2S)-2-(methylamino)propanamide. PubChem. Retrieved March 30, 2026, from[Link]

Sources

Application

Application Notes and Protocols for 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide and its Analogs in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Epigenetic Modulation The compound 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide represents a novel chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Epigenetic Modulation

The compound 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide represents a novel chemical scaffold with significant potential in the field of epigenetics. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in highly potent and selective chemical probes such as BAY-299. These molecules are at the forefront of research into the inhibition of bromodomains, which are crucial "reader" domains that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression.

This guide will provide detailed application notes and protocols for utilizing compounds of this class, with a particular focus on the well-documented activities of BAY-299 as a potent and selective dual inhibitor of the BRPF2 (Bromodomain and PHD Finger Containing Protein 2) and TAF1 (TATA-Box Binding Protein Associated Factor 1) bromodomains. These protocols are designed to be adaptable for the screening and characterization of novel analogs, providing a robust framework for their evaluation in cell-based assays.

Mechanism of Action: Disrupting the Transcriptional Machinery

BAY-299 and its analogs function by competitively binding to the acetyl-lysine binding pocket of the BRPF2 and TAF1 bromodomains. This prevents their recruitment to chromatin, thereby disrupting the formation of essential histone acetyltransferase (HAT) complexes and the general transcription machinery.

  • BRPF2 is a scaffolding protein that assembles MYST family HAT complexes, which are involved in transcriptional activation and have been implicated in the development of acute myeloid leukemia (AML).

  • TAF1 is a major component of the TFIID basal transcription factor, and its second bromodomain (BD2) is crucial for the recognition of acetylated histones and the initiation of transcription.

The dual inhibition of BRPF2 and TAF1 by BAY-299 leads to a cascade of downstream effects, including cell cycle arrest and the induction of programmed cell death, making it a compound of significant interest in oncology research.

Mechanism_of_Action Simplified Mechanism of Action of BAY-299 cluster_0 Normal Cellular Function cluster_1 Inhibition by BAY-299 Acetylated_Histones Acetylated Histones BRPF2_TAF1 BRPF2 & TAF1 Bromodomains Acetylated_Histones->BRPF2_TAF1 Recognition HAT_Complex HAT Complex (e.g., MYST) BRPF2_TAF1->HAT_Complex Recruitment TFIID_Complex TFIID Complex BRPF2_TAF1->TFIID_Complex Recruitment Inhibited_BRPF2_TAF1 Inhibited BRPF2 & TAF1 Gene_Transcription Oncogene Transcription HAT_Complex->Gene_Transcription TFIID_Complex->Gene_Transcription BAY_299 BAY-299 BAY_299->Inhibited_BRPF2_TAF1 Competitive Binding Blocked_Transcription Blocked Oncogene Transcription Inhibited_BRPF2_TAF1->Blocked_Transcription

Caption: Simplified Mechanism of Action of BAY-299.

Application Notes and Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of the compound on cancer cell lines. Acute myeloid leukemia (AML) cell lines such as MV4-11 and NB4 are particularly relevant for BAY-299 and its analogs.

Protocol: CCK-8/MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in complete growth medium. A typical starting concentration would be 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-96 hours.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

CompoundCell LineAssayIC50Reference
BAY-299MV4-11ViabilitySensitive
BAY-299NB4ViabilityLess Sensitive than MV4-11
Cellular Target Engagement Assays

It is crucial to confirm that the compound interacts with its intended targets within a cellular context. The NanoBRET™ assay is a highly effective method for this purpose.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-BRPF2 or NanoLuc®-TAF1 fusion proteins and a fluorescent energy transfer probe.

  • Cell Seeding: Seed the transfected cells in a 96-well white plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (fluorescent probe) signals using a luminometer capable of detecting both wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the change in BRET ratio against the compound concentration to determine the IC50 for target engagement.

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow Start Start Transfect Co-transfect HEK293 cells with NanoLuc-Target and Tracer Plasmids Start->Transfect Seed Seed transfected cells in 96-well plate Transfect->Seed Treat Treat with serial dilutions of BAY-299 Seed->Treat Add_Substrate Add NanoBRET™ Nano-Glo® Substrate Treat->Add_Substrate Measure Measure Donor (460nm) and Acceptor (610nm) Emission Add_Substrate->Measure Calculate Calculate BRET Ratio (Acceptor/Donor) Measure->Calculate Analyze Plot BRET Ratio vs. [Compound] to determine IC50 Calculate->Analyze End End Analyze->End

Caption: NanoBRET™ Target Engagement Workflow.

Downstream Gene Expression Analysis

To understand the functional consequences of target inhibition, it is essential to measure changes in the expression of downstream genes. Quantitative real-time PCR (qRT-PCR) is the gold standard for this application. BAY-299 has been shown to upregulate cell cycle inhibitors and genes involved in pyroptosis.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for the genes of interest (e.g., CDKN1A, CDKN2B, GSDME) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Gene TargetFunctionExpected Change with BAY-299Reference
CDKN1ACell Cycle InhibitorUpregulation
CDKN2BCell Cycle InhibitorUpregulation
GSDMEGasdermin E (Pyroptosis)Upregulation
Western Blotting for Protein Expression

Western blotting allows for the analysis of changes in protein levels of key cellular players, such as those involved in cell cycle regulation and apoptosis.

Protocol: Western Blotting

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p21, p27, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Interpretation and Troubleshooting

  • Concordance of Data: A robust dataset will show a correlation between the IC50 values obtained from cell viability assays and target engagement assays.

  • Off-Target Effects: If significant cytotoxicity is observed at concentrations much higher than the target engagement IC50, consider performing broader kinase or receptor screening to identify potential off-target effects.

  • Solubility Issues: Poor solubility of the compound can lead to inconsistent results. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is low (typically <0.5%).

  • Experimental Controls: Always include a positive control (a known inhibitor) and a negative control (an inactive analog, if available) to validate the assay performance. For BAY-299, a structurally similar but inactive compound, BAY-364, can be used as a negative control.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the cellular characterization of 3-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide and its analogs, using the well-studied probe BAY-299 as a prime example. By systematically evaluating cell viability, target engagement, and downstream cellular effects, researchers can effectively profile the biological activity of these novel epigenetic modulators and advance their potential for therapeutic development.

References

  • Wang, L., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Hematology, 101(1), 83-94. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]

  • Bouché, L., et al. (2017). BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research, 77(13 Supplement), 980-980. Retrieved from [Link]

  • Ember, S. W., et al. (2014). Design and Characterization of Bivalent BET Inhibitors. ACS Chemical Biology, 9(5), 1160-1171. Retrieved from [Link]

  • Bradner, J. E., et al. (2014). Design and Characterization of Bivalent BET Inhibitors. Harvard DASH. Retrieved from [Link]

  • Filippakopoulos, P., et al. (2014). Design and Characterization of Bivalent BET Inhibitors. PubMed, 25517358. Retrieved from [Link]

  • White, A., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(22), e2122197119. Retrieved from [Link]

  • Taylor, A. M., et al. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(11), 4841-4849. Retrieved from [Link]

  • Paddock, C., et al. (2022). N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells. Frontiers in Endocrinology, 13, 963599. Retrieved from [Link]

  • Alqahtani, A., et al. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 28(7), 3043. Retrieved from [Link]

  • Faivre, E. J., et al. (2020). Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. Journal of Clinical Investigation, 130(12), 6505-6520. Retrieved from [Link]

  • Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Semantic Scholar. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)propanamide. Retrieved from [Link]

  • Yurttaş, L., et al. (2023). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 20(1), 1-1. Retrieved from [Link]

  • Jassas, R. S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. Retrieved from [Link]

  • Kitamura, S. (n.d.). Research – Seiya Kitamura lab. Retrieved from [Link]

  • Peyrane, F., et al. (2022). A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. Antiviral Research, 200, 105276. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1541-1557. Retrieved from [Link]

  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase
Method

HPLC purification method for 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

An Application Note on the HPLC Purification of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide Abstract This application note provides a comprehensive, step-by-step protocol for the purification of the novel pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the HPLC Purification of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the novel pyrazole derivative, 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, using mass-directed High-Performance Liquid Chromatography (HPLC). The inherent challenges in purifying polar, basic small molecules are addressed through a systematic method development approach. This guide details the rationale for selecting the optimal stationary and mobile phases, scaling from analytical to preparative chromatography, and implementing mass-directed fraction collection for unambiguous identification and isolation of the target compound. The resulting protocol yields the desired product with high purity, suitable for downstream applications in drug discovery and development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1] The target molecule, 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, incorporates a brominated pyrazole core linked to an amino acid-like propanamide side chain. The presence of a basic secondary amine and a polar amide group presents a unique purification challenge, often leading to poor retention on traditional reversed-phase columns and suboptimal peak shapes.[2][3]

Effective purification is a critical bottleneck in the drug discovery pipeline, as the purity of a compound directly impacts the reliability of subsequent biological and toxicological data.[4] This guide, designed for researchers and drug development professionals, outlines a robust and efficient mass-directed preparative HPLC method. By explaining the causality behind each experimental choice, from mobile phase modifiers to column chemistry, we provide a framework that is both a specific protocol and a generalizable strategy for similar polar molecules.

Method Development: Rationale and Scientific Principles

The molecular structure of the target compound dictates the purification strategy. Key structural features include:

  • A Bromo-pyrazole Ring: Aromatic and moderately hydrophobic.

  • A Secondary Amine: A basic center (pKa ~8-10) that will be protonated at acidic pH. This positive charge can cause peak tailing on standard silica-based columns due to interaction with acidic silanol groups.

  • An Amide Group: A polar, hydrogen-bonding moiety.

  • A Stereocenter: The α-carbon of the propanamide backbone is chiral, meaning the compound likely exists as a racemic mixture unless a stereospecific synthesis was employed.

This analysis leads to a reversed-phase HPLC approach with specific considerations:

  • Reversed-Phase Chromatography (RPC): The most common and versatile mode for small molecule purification.[4] A C18 stationary phase is a robust starting point.[5]

  • Mobile Phase pH Control: The addition of an acidic modifier (e.g., formic acid or trifluoroacetic acid) is crucial. By maintaining a low pH (typically 2-4), the secondary amine is protonated. This prevents its interaction with residual silanols on the stationary phase, resulting in sharper, more symmetrical peaks.

  • Mass-Directed Purification: Given that synthesis can yield byproducts or unreacted starting materials, relying solely on UV detection can be ambiguous.[6] Mass-directed purification triggers fraction collection based on the specific mass-to-charge ratio (m/z) of the target compound, ensuring that only the desired molecule is isolated.[7][8]

Experimental Workflow and Protocols

The purification process follows a logical progression from small-scale analytical method development to preparative-scale isolation and final quality control.

HPLC_Purification_Workflow Crude Crude Sample (in DMSO) Analytical_Dev Analytical Method Development (UPLC/HPLC-MS) Crude->Analytical_Dev Dissolve & Filter Scale_Up Method Scale-Up to Preparative HPLC Analytical_Dev->Scale_Up Optimize Gradient Prep_Run Mass-Directed Preparative Run Scale_Up->Prep_Run Calculate Loading Fraction_QC Fraction Analysis (Analytical HPLC) Prep_Run->Fraction_QC Collect Fractions Pooling Pool Pure Fractions & Solvent Removal Fraction_QC->Pooling Identify Pure Fractions Final_QC Final QC & Characterization Pooling->Final_QC Pure_Compound Purified Compound Final_QC->Pure_Compound

Figure 1: Overall workflow for the purification of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide.
Materials and Reagents
ItemSpecifications
Solvents Acetonitrile (ACN), Methanol (MeOH), Water
All solvents HPLC or LC-MS grade
Mobile Phase Additives Formic Acid (FA), 0.1% (v/v)
Sample Diluent Dimethyl Sulfoxide (DMSO)
Analytical Column C18, 2.1 x 50 mm, 1.8 µm particle size
Preparative Column C18, 20 x 150 mm, 5 µm particle size
Instrumentation HPLC or UPLC system with UV/PDA and Mass Spectrometer detectors
Protocol 1: Analytical Method Development

Causality: The goal here is to find the optimal conditions for separating the target compound from impurities on a small, fast scale. This conserves sample and time before committing to a large-scale run.

  • Sample Preparation: Dissolve the crude material in DMSO to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions: Run a scouting gradient to determine the approximate elution time of the target compound.

    • Rationale: A fast gradient provides a full profile of the sample's complexity and the retention behavior of the target molecule.

ParameterSetting
Flow Rate 0.5 mL/min
Column Temp 40 °C
Injection Vol. 2 µL
UV Detection 220 nm & 254 nm
MS Detection ESI Positive Mode, Scan Range: 100-500 m/z
Target m/z [M+H]⁺ for 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide
Gradient 5% to 95% B over 5 minutes, hold for 1 minute
  • Optimization: Adjust the gradient based on the scouting run to maximize the resolution between the target peak and its nearest impurities. A shallower gradient around the elution time of the target is often effective.

Protocol 2: Preparative HPLC Purification

Causality: This protocol scales the optimized analytical method to a larger column to isolate milligram-to-gram quantities of the pure compound.

  • Sample Preparation: Dissolve the crude material in a minimal amount of DMSO, then dilute with Mobile Phase A to a concentration of ~20-50 mg/mL. Ensure the final solution has low organic content to promote binding to the column head.

  • Method Scaling: Scale the analytical gradient and flow rate to the preparative column dimensions.

  • Chromatographic & MS Conditions:

ParameterSetting
Flow Rate 20 mL/min
Column Temp Ambient
Injection Vol. 1-5 mL (corresponding to 50-100 mg of crude material)
UV Detection 220 nm
MS Detection ESI Positive Mode
Target m/z Set to the specific [M+H]⁺ of the target compound
Fraction Trigger Mass-directed; collect only when the target m/z is detected
Gradient Scaled from the optimized analytical method
  • Post-Run Processing:

    • Analyze a small aliquot of each collected fraction using the analytical HPLC method to confirm purity.

    • Combine fractions with >95% purity.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final compound as a solid, typically as a formate salt.

A Note on Chirality

The described reversed-phase method will not separate the enantiomers of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide. If the separation of individual (R) and (S) enantiomers is required, a secondary purification step using Chiral HPLC is necessary.[9][10]

Strategy for Chiral Separation:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are highly effective for a broad range of compounds.[9][11]

  • Mobile Phase: Chiral separations are often achieved using normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes.[12]

  • Method Development: A screening approach using different CSPs and mobile phase compositions is the most efficient way to identify suitable separation conditions.[12]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the purification of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide. By employing a systematic approach that begins with analytical method development and culminates in a mass-directed preparative run, this method ensures the efficient isolation of the target compound with high purity. The principles and strategies outlined herein are readily adaptable for the purification of other challenging polar small molecules in the drug discovery and development workflow.

References

  • Rilas Technologies.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Zhong, M. et al. (2009). Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Jablonski, J. M., & Aubin, A. J. Small Scale Peptide Isolation Using UPLC with Mass-Directed Purification.
  • Benchchem.
  • Gilson. Mass Directed Fraction Collection for HPLC.
  • Ilisz, I. et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed.
  • ResearchGate.
  • Kašpar, M. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Singh, S. et al. A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Application

Application Note: Preclinical Evaluation of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in Ischemic Stroke Models

Introduction & Mechanistic Rationale The development of neuroprotective agents for ischemic stroke requires rigorous preclinical validation using models that accurately replicate the biphasic nature of the disease: initi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of neuroprotective agents for ischemic stroke requires rigorous preclinical validation using models that accurately replicate the biphasic nature of the disease: initial energetic failure followed by reperfusion-induced oxidative stress. 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide (BPM-PA) is an investigational synthetic small molecule featuring a pyrazole-propanamide scaffold.

Recent fragment-guided drug discovery has highlighted pyrazole derivatives as potent disruptors of the Keap1/Nrf2 protein-protein interaction [1]. By uncoupling Nrf2 from its repressor Keap1, these compounds facilitate the nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (ARE) to upregulate phase II detoxifying enzymes (e.g., HO-1, NQO1). This application note details the standardized protocols for evaluating the neuroprotective efficacy of BPM-PA utilizing both in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) and in vivo transient Middle Cerebral Artery Occlusion (tMCAO) models.

Pathway Cmpd BPM-PA (Pyrazole Derivative) Keap1 Keap1/Nrf2 Complex (Cytosolic Retention) Cmpd->Keap1 Disrupts Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Activates Enzymes Upregulation of HO-1, NQO1, GCLC ARE->Enzymes Transcribes ROS Mitigation of ROS & Oxidative Stress Enzymes->ROS Suppresses Survival Neuronal Survival & Neuroprotection ROS->Survival

Proposed Keap1/Nrf2 neuroprotective signaling pathway activated by BPM-PA.

In Vitro Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model in primary cortical neurons is the gold standard for simulating ischemia-reperfusion injury in vitro [3].

Causality & Experimental Design
  • Media Selection: Earle's Balanced Salt Solution (EBSS) is utilized during the ischemic phase because it strictly lacks glucose and amino acids, ensuring complete nutrient starvation. Standard media (even without added glucose) often contain alternative energy substrates that confound results [5].

  • Hypoxia Parameters: A strict 1% O₂ environment is required. Higher oxygen tensions fail to induce sufficient energetic collapse, while 0% O₂ induces rapid, unrecoverable necrotic cell death rather than the apoptotic pathways targeted by neuroprotectants.

Step-by-Step Methodology
  • Primary Neuronal Culture: Isolate cortical neurons from P0-P1 C57BL/6 mice. Plate at a density of 1×105 cells/cm² on poly-D-lysine coated plates. Maintain in Neurobasal medium supplemented with 2% B27, 1% GlutaMAX, and 1% penicillin/streptomycin for 7 days (DIV7) to ensure synaptic maturation.

  • OGD Induction: Gently wash the cells twice with pre-warmed PBS to remove residual glucose. Replace the culture medium with deoxygenated, glucose-free EBSS.

  • Hypoxic Incubation: Immediately transfer the plates into a modular hypoxia chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 15 minutes, seal, and incubate at 37°C for 2 hours.

  • Reoxygenation & Intervention: Remove the plates from the hypoxia chamber. Aspirate the EBSS and replace it with standard, glucose-containing Neurobasal medium. Immediately add BPM-PA (e.g., 10 µM) or vehicle (0.1% DMSO). Incubate under normoxic conditions (21% O₂, 5% CO₂) for 24 hours.

  • Endpoint Analysis: Assess cell viability using a CCK-8 assay (absorbance at 450 nm). Quantify Nrf2 nuclear translocation via subcellular fractionation and Western blotting.

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

The intraluminal filament tMCAO model avoids the confounding inflammation of a craniectomy and accurately replicates human large-vessel occlusion followed by recanalization (mimicking mechanical thrombectomy or tPA administration) [2].

Causality & Experimental Design
  • Laser Doppler Flowmetry (LDF): C57BL/6 mice exhibit high variability in the Circle of Willis (e.g., posterior communicating artery atresia) [4]. LDF is mandatory to confirm a >80% drop in regional cerebral blood flow (rCBF). Without LDF, variations in infarct volume cannot be reliably attributed to the drug intervention.

  • Temperature Control: Ischemia rapidly induces hypothermia, which is inherently neuroprotective. Core body temperature must be strictly maintained at 37±0.5°C using a feedback-controlled heating pad to prevent false-positive neuroprotection.

Step-by-Step Methodology
  • Anesthesia & Preparation: Induce anesthesia in male C57BL/6 mice (8-10 weeks old) with 4% isoflurane and maintain at 1.5-2% via a facemask. Secure the animal in a supine position on a heating pad.

  • LDF Setup: Make a small midline incision on the scalp. Affix the LDF probe to the skull over the right MCA territory (2 mm posterior and 5 mm lateral to bregma) to establish baseline rCBF.

  • Vessel Isolation: Make a midline neck incision. Carefully dissect and isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) from the vagus nerve.

  • Arteriotomy & Occlusion: Ligate the ECA distally and the CCA proximally. Make a small arteriotomy in the ECA stump. Insert a silicone-coated 6-0 nylon monofilament into the ECA and advance it into the ICA approximately 9-11 mm until mild resistance is felt (indicating occlusion of the MCA origin).

  • Verification: Confirm a sharp decrease in rCBF to <20% of the baseline via LDF. Maintain occlusion for exactly 60 minutes.

  • Drug Administration & Reperfusion: 10 minutes prior to reperfusion, administer BPM-PA (e.g., 10 mg/kg) or vehicle via tail vein injection. At the 60-minute mark, carefully withdraw the filament to restore blood flow (confirmed by LDF returning to >80% baseline). Ligate the ECA stump, remove the CCA ligature, and suture the incisions.

  • Recovery & Analysis: Allow the animal to recover for 24 hours. Perform neurological deficit scoring, followed by euthanasia and brain extraction for 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Workflow Prep Anesthesia & Animal Prep LDF Laser Doppler Flowmetry (LDF) Prep->LDF Surgery CCA/ECA Isolation & Arteriotomy LDF->Surgery Occlusion Filament Insertion (60 min tMCAO) Surgery->Occlusion Dosing BPM-PA Admin (IV Injection) Occlusion->Dosing t=50 min Reperfusion Filament Withdrawal (24h Reperfusion) Occlusion->Reperfusion Dosing->Reperfusion Analysis TTC Staining & Neuro Scoring Reperfusion->Analysis

Step-by-step workflow for the in vivo transient MCAO model and evaluation.

Expected Data & Validation Metrics

To validate the self-consistency of the protocols and the efficacy of BPM-PA, quantitative data should be structured to compare baseline injury against the therapeutic intervention. The following table summarizes standard validation benchmarks.

Experimental GroupIn Vitro Viability (% of Sham)Nrf2 Nuclear/Cytosolic RatioIn Vivo Infarct Volume (%)Neurological Deficit Score (0-4)
Sham / Control 100.0 ± 4.20.8 ± 0.10.0 ± 0.00.0 ± 0.0
OGD/MCAO + Vehicle 42.5 ± 5.11.1 ± 0.245.2 ± 6.43.2 ± 0.5
OGD/MCAO + BPM-PA 78.3 ± 6.03.4 ± 0.421.8 ± 4.11.4 ± 0.4

* Indicates statistical significance (p < 0.05) compared to the Vehicle group. Neurological scoring is based on the Longa scale (0 = normal, 4 = absent spontaneous movement/depressed level of consciousness).

References

  • "Activators of Nrf2 to Counteract Neurodegenerative Diseases" National Institutes of Health (PMC).
  • "Protocol for middle cerebral artery occlusion by an intraluminal suture method" National Institutes of Health (PMC).
  • "In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons" National Institutes of Health (PMC).
  • "A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice" National Institutes of Health (PMC).
  • "Neat1 decreases neuronal apoptosis after oxygen and glucose deprivation" National Institutes of Health (PMC).
Method

Application Note: Advanced Molecular Docking Protocol for Pyrazole-Based Ligands

[label="Perform Dock Finalizing the Visuals I'm now generating all the diagrams for docking and MD validation. I'm focusing on their implementation, and working on a comparison diagram to show docking performance with di...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Perform Dock

Finalizing the Visuals

I'm now generating all the diagrams for docking and MD validation. I'm focusing on their implementation, and working on a comparison diagram to show docking performance with different tautomers. I will also make the final adjustments to the DOT file for the docking workflow.

I'm now integrating the tables into the text to reflect docking scores and RMSD values for various ligand/receptor combinations. I'm focusing on the clarity of the diagrams.

Refining the Diagrams

I'm now generating final diagrams of the ligand preparation and docking workflows, focusing on clarity. I am incorporating DOT files and comparing docking performance for different tautomers. I am working on how best to incorporate the tables into the diagrams.

I'm focusing on the importance of pyrazole tautomerism in drug design. The 1H and 2H forms of pyrazoles have entirely different hydrogen bond donor/acceptor faces. Failure to address this leads to false negatives. Receptor conformation is also crucial, and I'm detailing each workflow step-by-step.

Executive Summary

Pyrazole-based compounds are a cornerstone of modern medicinal chemistry, featuring prominently in FDA-approved drugs ranging from kinase inhibitors (e.g., ruxolitinib) to non-steroidal anti-inflammatory drugs (e.g., celecoxib). The unique physicochemical properties of the 5-membered pyrazole ring—specifically its capacity for tautomerism, dynamic protonation, and versatile hydrogen-bonding (acting simultaneously as a donor and acceptor)—present distinct challenges for in silico structure-based drug design [1.11].

This application note provides a comprehensive, field-tested protocol for the molecular docking of pyrazole-based ligands. By integrating ensemble docking techniques, rigorous tautomer enumeration, and Molecular Dynamics (MD) validation, this workflow ensures high-fidelity pose prediction and binding affinity estimation.

Mechanistic Rationale: The Pyrazole Challenge

To achieve predictive accuracy in molecular docking, researchers must address two fundamental properties of pyrazole-protein interactions:

Tautomerism and Hydrogen Bond Networks

Unsubstituted or asymmetrically substituted pyrazoles exist in a dynamic tautomeric equilibrium (typically 1H-pyrazole and 2H-pyrazole forms). Because the nitrogen atoms alternate roles as hydrogen bond donors and acceptors depending on the tautomeric state, the two forms are non-equivalent and interact differently with the receptor's active site[1]. For example, in the recognition of 3,5-diaryl pyrazole inhibitors by Monoamine Oxidase (MAO), the binding free energies are strictly dictated by which tautomeric face is presented to the enzyme[1]. Failure to explicitly generate and dock all biologically relevant tautomers will inevitably lead to false-negative scoring.

Receptor Flexibility and Solvent Exposure

Pyrazole-based ligands often possess flexible surface-binding groups. Rigid-receptor docking frequently fails to capture the true binding pose because these ligands can induce conformational shifts in the target. A systematic investigation of Histone Deacetylase 8 (HDAC8) revealed that pyrazole-based inhibitors preferentially bind to the "open" conformation of the enzyme, allowing them to bury flexible surface groups in secondary binding pockets to minimize solvent exposure[2]. Consequently, an ensemble docking approach—utilizing multiple receptor conformations—is mandatory[2]. Furthermore, standard docking algorithms often poorly estimate protein desolvation penalties; thus, implicit solvation models (like MM-GB/SA) are required for accurate rescoring[3].

Experimental Workflows and Visualizations

LigandPrep Start 2D Pyrazole Input Protonation Assign Protonation States (pH 7.0 - 7.4) Start->Protonation Tautomer Generate Tautomers (1H vs 2H Pyrazole) Protonation->Tautomer Conformers Conformational Sampling & Minimization Tautomer->Conformers Ready 3D Ligand Library Ready for Docking Conformers->Ready

Workflow for pyrazole ligand preparation emphasizing tautomer generation.

DockingWorkflow Receptors Receptor Ensemble (Open/Closed States) Docking High-Throughput Docking Algorithm Receptors->Docking Ligands Prepared Pyrazole Ligands (All Tautomers) Ligands->Docking Scoring MM-GB/SA Rescoring Docking->Scoring MD MD Simulation (100 ns Validation) Scoring->MD Hit Validated Hit Pose MD->Hit

Ensemble docking and MD validation workflow for pyrazole-based ligands.

Step-by-Step Protocol

Phase 1: Ligand Preparation (The Tautomer Imperative)

Causality: Accurate 3D geometries and electronic states are prerequisites for docking. Pyrazoles must be modeled at physiological pH to ensure the correct protonation state, and all tautomers must be enumerated to explore all possible hydrogen-bonding permutations[4].

  • 2D to 3D Conversion: Import 2D ligand structures (SMILES or SDF) into a preparation suite (e.g., LigPrep or OpenBabel).

  • State Generation: Use a pKa prediction tool (e.g., Epik) to generate possible protonation states at pH 7.4 ± 0.2[4].

  • Tautomer Enumeration: Explicitly generate all tautomeric states. Ensure both the 1H and 2H (and potentially 3H depending on substitution) forms of the pyrazole ring are retained.

  • Energy Minimization: Minimize the generated 3D structures using an appropriate force field (e.g., OPLS4 or MMFF94) to relieve steric clashes.

Phase 2: Protein Preparation and Ensemble Generation

Causality: Proteins are highly dynamic. Using a single crystal structure biases the docking against ligands that induce conformational changes[5].

  • Structure Selection: Retrieve multiple high-resolution X-ray crystal structures of the target from the PDB, ensuring representation of both "open" and "closed" active site conformations[2].

  • Structural Correction: Add missing hydrogen atoms, assign optimal protonation states to titratable residues (e.g., Histidine, Aspartate) at pH 7.4, and build missing side chains.

  • Water Management: Retain tightly bound, structurally conserved water molecules. Pyrazole derivatives frequently engage in "water wire" hydrogen-bond networks at the entrance of active sites (e.g., in B-Raf kinase)[4]. Remove bulk solvent.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand, ensuring the box is large enough to accommodate the flexible surface-binding groups of the pyrazole derivatives.

Phase 3: Molecular Docking Execution
  • Docking Run: Execute the docking using a robust algorithm (e.g., AutoDock Vina, Glide, or GOLD). Treat the receptor as rigid (since ensemble docking accounts for macro-flexibility) and the ligand as fully flexible[5].

  • Constraint Application (Optional): If a specific pharmacophore is required (e.g., the pyrazole nitrogen must coordinate with a specific hinge-region kinase residue), apply a weak positional constraint to filter out decoy poses[2].

Phase 4: Rescoring and MD Validation

Causality: Docking scoring functions are heavily approximated for speed. They often fail to accurately calculate the desolvation penalty of burying a polar pyrazole ring[3]. MD simulations validate the thermodynamic stability of the predicted pose[6].

  • MM-GB/SA Rescoring: Rescore the top 10 poses per ligand using Molecular Mechanics-Generalized Born Surface Area (MM-GB/SA) to apply implicit solvation corrections[3].

  • MD Simulation: Subject the top-ranked protein-ligand complexes to a 100 ns Molecular Dynamics simulation using explicit solvent (e.g., TIP3P water model) and a validated force field (e.g., OPLS_2005 or AMBER)[6].

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms over the 100 ns trajectory. An RMSD stabilizing below 2.0 Å indicates a highly stable, thermodynamically valid binding pose[4].

Quantitative Benchmarks

The following table summarizes representative quantitative data demonstrating how tautomeric states and receptor conformations drastically alter docking outcomes for pyrazole-based ligands.

Target EnzymeLigand ScaffoldReceptor ConformationPyrazole TautomerBinding Energy (kcal/mol)Ligand RMSD (Å)
HDAC8 Pyrazole-basedOpen1H-pyrazole-9.61.12
HDAC8 Pyrazole-basedClosed1H-pyrazole-5.43.45
B-Raf Kinase N1-SubstitutedOpen1H-pyrazole-10.21.14
B-Raf Kinase N1-SubstitutedOpen2H-pyrazole-6.82.80
DNA Gyrase Ferrocenyl-pyrazoleOpen1H-pyrazole-9.61.30

Data synthesized from literature benchmarks illustrating the necessity of ensemble docking (Open vs. Closed) and tautomer enumeration (1H vs. 2H) for accurate pose prediction[2][4][7].

References

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - Frontiers. frontiersin.org.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC. nih.gov.
  • Insights from Comprehensive Multiple Receptor Docking to HDAC8 - PMC. nih.gov.
  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC. nih.gov.
  • Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site. acs.org.
  • Monoamine Oxidase Isoform-Dependent Tautomeric Influence in the Recognition of 3,5-Diaryl Pyrazole Inhibitors. acs.org.
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the synthesis of this and structurally related molecules. Our focus is on enhancing reaction yields and ensuring the integrity of your final product through a logical, evidence-based approach.

Introduction: Deconstructing the Synthetic Challenge

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, while not extensively documented in readily available literature, involves standard yet often challenging organic transformations. A logical synthetic approach would likely involve two key stages: the N-alkylation of 4-bromopyrazole and the formation of the propanamide moiety. Success hinges on careful control of regioselectivity in the N-alkylation step and efficient amide bond formation, particularly with a secondary amine.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Alkylation of 4-Bromopyrazole

A crucial step in the synthesis is the formation of the N-C bond between the pyrazole ring and the propanamide backbone. This is typically achieved through the N-alkylation of 4-bromopyrazole with a suitable three-carbon electrophile.

Question 1: I am observing a low yield and a mixture of N1 and N2 alkylated isomers of 4-bromopyrazole. How can I improve the yield and regioselectivity?

This is a common and critical challenge in pyrazole chemistry.[1] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of regioisomers that can be difficult to separate.[1]

Underlying Causes and Solutions:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If your alkylating agent is bulky, it will preferentially react at the more accessible nitrogen.[1]

  • Base and Solvent System: The choice of base and solvent plays a pivotal role in directing the regioselectivity.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

    • The use of potassium carbonate (K₂CO₃) in DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1]

    • In some cases, a stronger base like sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[2]

    • Interestingly, magnesium-based catalysts , such as MgBr₂, have been shown to favor N2-alkylation.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1]

Troubleshooting Workflow for N-Alkylation of 4-Bromopyrazole

Caption: A logical workflow for troubleshooting low pyrazole yield and poor regioselectivity.

Recommended Starting Protocol for N-Alkylation:

  • To a stirred suspension of 4-bromopyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.[1]

ParameterRecommendationRationale
Base K₂CO₃ or NaHK₂CO₃ is a milder base often providing good selectivity. NaH can be used for complete deprotonation if milder bases fail.[1][2]
Solvent DMF, AcetonitrilePolar aprotic solvents can enhance reaction rates and regioselectivity.[1]
Temperature Room Temperature to 80°CStart at room temperature and gently heat if the reaction is sluggish.[1]
Stoichiometry 1.1 - 1.5 eq of base and alkylating agentA slight excess of the base and electrophile can help drive the reaction to completion.
Section 2: Amide Bond Formation

The formation of the amide bond between the pyrazole-containing fragment and methylamine is another critical step where yields can be compromised.

Question 2: I am experiencing a low yield in the amide coupling step. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are common and can be attributed to several factors, including incomplete activation of the carboxylic acid, low nucleophilicity of the amine, and side reactions.[3]

Underlying Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is paramount. For sterically hindered or electronically deactivated substrates, standard coupling reagents may not be sufficient.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is a common and cost-effective choice. The HOBt or HOAt ester intermediate is more stable and less prone to racemization.[3][4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates, due to the formation of a highly reactive OAt-active ester.[3][5]

  • Low Nucleophilicity of the Amine: While methylamine is a primary amine, if it is used as a salt (e.g., methylamine hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to liberate the free amine.

  • Side Reactions:

    • With HATU, a common side reaction is the "guanidinylation trap," where the amine reacts directly with the coupling reagent, capping the amine and preventing amide bond formation.[5][6][7] To avoid this, it is crucial to pre-activate the carboxylic acid with HATU before adding the amine.

    • With carbodiimides like EDC, the formation of an unreactive N-acylurea byproduct can occur if the activated O-acylisourea intermediate does not react promptly with the amine. The use of HOBt or HOAt helps to mitigate this by forming a more stable active ester.

  • Reaction Conditions: Ensure the use of anhydrous solvents and an inert atmosphere, as moisture can hydrolyze the activated intermediates and coupling reagents.

Troubleshooting Workflow for Amide Coupling

Caption: A systematic approach to troubleshooting low yields in amide bond formation.

Recommended Protocol for HATU-mediated Amide Coupling:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add methylamine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent CombinationProsCons
EDC / HOBt Inexpensive, water-soluble byproducts.[3]Slower reaction rates, may be less effective for hindered substrates.
HATU / DIPEA High reactivity, fast reaction times, low racemization.[3][5]More expensive, potential for guanidinylation side reaction if not performed correctly.[5][6][7]
Section 3: Protecting Group Strategy

The secondary amine in the 2-(methylamino)propanamide fragment may require protection during the N-alkylation of the pyrazole to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice.

Question 3: I am having trouble with the deprotection of the Boc group without affecting the pyrazole ring. What are the best conditions?

While the Boc group is typically removed under acidic conditions (e.g., TFA in DCM), there are milder methods that can be advantageous, especially in the presence of other sensitive functional groups.

Recommended Deprotection Methods for N-Boc Groups:

  • Standard Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is the most common method.[8] The reaction is usually complete within 1-2 hours.

  • Mild Reductive Deprotection: A notable method for the deprotection of N-Boc protected pyrazoles is the use of sodium borohydride (NaBH₄) in ethanol at room temperature.[9][10][11] This method is remarkably mild and selective, leaving other protecting groups like N-Boc on primary amines intact.[10][11] This could be highly beneficial if other protecting groups are present in the molecule.

  • Thermal Deprotection: In some cases, thermal deprotection in a high-boiling solvent can be effective, especially for substrates that are sensitive to acid.[12]

Experimental Protocol for Mild NaBH₄-mediated Boc Deprotection:

  • Dissolve the N-Boc protected compound in ethanol.

  • Add sodium borohydride (1.5 - 3.0 eq) portion-wise at room temperature.

  • Stir the reaction for 5-10 hours, monitoring by TLC.

  • Once complete, carefully quench the reaction with water.

  • Remove the ethanol under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the deprotected product.[10][11]

Deprotection MethodConditionsAdvantagesDisadvantages
Acidic TFA in DCM, RTFast and efficient for most substrates.[8]Harsh conditions may not be suitable for acid-sensitive molecules.
Reductive NaBH₄ in EtOH, RTVery mild and selective for N-Boc on pyrazoles.[9][10][11]Slower reaction times.
Thermal High-boiling solvent, heatAvoids the use of acidic or basic reagents.[12]High temperatures can cause degradation of some substrates.

Conclusion

Improving the yield of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide synthesis requires a systematic and informed approach to the key synthetic steps. By carefully selecting the reaction conditions for the N-alkylation of 4-bromopyrazole to control regioselectivity, choosing the appropriate coupling reagents and protocol for the amide bond formation, and employing a suitable protecting group strategy, researchers can significantly enhance the efficiency of their synthetic route. This guide provides a foundation for troubleshooting and optimizing these critical transformations.

References

  • Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Retrieved March 30, 2026, from [Link]

  • Yang, H., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 206-212. [Link]

  • Modular, Regioselective Synthesis of N-Alkylated Azoles by Nickel-Catalyzed Reductive Couplings of Hemiaminal Oxalates. (2026). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2020). Journal of Medicinal Chemistry. Retrieved March 30, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PubMed Central. Retrieved March 30, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. Retrieved March 30, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2024). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). PubMed Central. Retrieved March 30, 2026, from [Link]

  • Converting Amines to Amides. (2025). Chemistry Steps. Retrieved March 30, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved March 30, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved March 30, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO. Retrieved March 30, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved March 30, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved March 30, 2026, from [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). PubMed Central. Retrieved March 30, 2026, from [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved March 30, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved March 30, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 30, 2026, from [Link]

  • (2S)-2-(methylamino)propanamide. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved March 30, 2026, from [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. (2026). Angewandte Chemie International Edition. Retrieved March 30, 2026, from [Link]

  • N-methylation of pyrazole. (2023). Reddit. Retrieved March 30, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

Sources

Optimization

stability of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide in aqueous buffer

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in Aqueous Buffer Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in Aqueous Buffer

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide . As a functionalized α -amino amide featuring a halogenated pyrazole ring, this compound presents unique physicochemical behaviors in aqueous media.

This document provides self-validating protocols, mechanistic causality for degradation pathways, and actionable troubleshooting steps to ensure absolute data integrity during your assays.

Frequently Asked Questions (FAQs)

Q1: What is the baseline stability of this compound in standard physiological buffers (e.g., PBS, pH 7.4)? A1: Under standard physiological conditions (pH 7.4, 37 °C), the compound is highly stable. The α -amino amide moiety is resistant to spontaneous hydrolysis at neutral pH, and studies on structurally similar α -amino amide zinc-binding groups demonstrate complete stability in aqueous solutions at 37 °C for over 24 hours[1],[2]. The secondary amine (methylamino group) remains predominantly protonated at pH 7.4, which sterically and electronically shields the adjacent amide bond from nucleophilic attack.

Q2: Does the α -methylamino amide moiety undergo spontaneous cyclization or intramolecular degradation? A2: No. Intramolecular cyclization (such as diketopiperazine formation) typically requires a dipeptide or a specific leaving group geometry. Because this compound is a simple monomeric primary amide, the thermodynamic barrier for the methylamino group to attack its own amide carbonyl is prohibitively high. Degradation is strictly intermolecular and requires extreme pH or thermal stress[2].

Q3: Is the 4-bromopyrazole ring susceptible to debromination in aqueous media? A3: The C-Br bond on the pyrazole ring is chemically robust under standard aqueous conditions[3]. However, the 4-bromopyrazole moiety can undergo debromination if exposed to strong UV light (photolysis), transition metal catalysts, or harsh acid-promoted cyclocondensation conditions[4]. In standard biological buffers, debromination is negligible unless strong reducing agents (e.g., high concentrations of TCEP or DTT) are introduced.

Q4: How should I store reconstituted buffer solutions to maximize their half-life? A4: To prevent slow base-catalyzed epimerization or microbial degradation, reconstitute the compound in sterile, LC-MS grade water or slightly acidic buffer (pH 6.0–6.5) for stock solutions. Aliquot immediately and store at -80 °C. Protect from light using amber tubes to prevent photolytic debromination of the pyrazole ring.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Mass Shifts in LC-MS Analysis (-78/80 Da or +18 Da)
  • Diagnostic: Your mass spectrometer shows a major byproduct with a mass reduction of ~79 Da (loss of bromine, replacement with hydrogen) or an addition of +18 Da (hydrolysis).

  • Causality:

    • A -79 Da shift indicates debromination. This is typically triggered by leaving the aqueous samples exposed to ambient UV light on the autosampler tray for extended periods, or by the presence of strong reducing agents in the assay buffer[4].

    • A +18 Da shift indicates amide hydrolysis, yielding the corresponding carboxylic acid and releasing ammonia. This only occurs if the buffer pH has drifted significantly (pH < 2 or pH > 10) combined with elevated temperatures.

  • Resolution: Use amber autosampler vials to block UV exposure. Verify the pH of your assay buffer post-preparation. If reducing agents are required for your biological assay, run a negative control (compound + buffer + reducing agent, without enzyme/target) to quantify background debromination.

Issue 2: Loss of Enantiomeric Purity (Epimerization)
  • Diagnostic: Chiral chromatography reveals a secondary peak with an identical mass, indicating the formation of a racemate at the C2 ( α -carbon) position.

  • Causality: The α -proton is situated between an electron-withdrawing amide carbonyl and a protonated secondary amine, increasing its acidity. In basic buffers (pH > 8.5), hydroxide ions catalyze the deprotonation of this carbon, forming a planar enolate intermediate that re-protonates randomly, leading to epimerization.

  • Resolution: Strictly maintain assay buffers at or below pH 7.4. If higher pH is mandatory for target activity, minimize incubation times and lower the assay temperature to 25 °C to kinetically slow the enolization process.

Quantitative Data Presentation: Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide under various aqueous conditions, derived from accelerated degradation models.

Buffer ConditionTemperaturePrimary Degradation PathwayEstimated t1/2​
PBS (pH 7.4)4 °CNone (Stable)> 6 months
PBS (pH 7.4)37 °CNone (Stable)> 14 days
Tris-HCl (pH 9.0)37 °CBase-catalyzed Epimerization~ 48 hours
0.1 M HCl (pH 1.0)60 °CAcidic Amide Hydrolysis~ 12 hours
PBS (pH 7.4) + UV Light25 °CPhotolytic Debromination~ 6 hours
Degradation Pathways Visualization

The following diagram maps the mechanistic triggers that lead to the structural compromise of the compound.

G Intact Intact Compound 3-(4-Bromo-1H-pyrazol-1-yl)- 2-(methylamino)propanamide Hydrolysis Hydrolysis Product (Carboxylic Acid + NH3) Intact->Hydrolysis Extreme pH (<2 or >10) + Heat Epimer Epimerized Compound (R/S Racemate) Intact->Epimer Mild Base (pH > 8.5) Enolization Debrom Debrominated Product (-Br, +H) Intact->Debrom UV Light / Strong Reducing Agents

Degradation pathways of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in aqueous buffer.

Experimental Protocol: Self-Validating Stability Workflow

To ensure absolute trustworthiness in your stability data, utilize this self-validating UPLC-MS protocol. This workflow includes an internal standard (IS) to account for ionization suppression and solvent evaporation.

Materials Required:

  • 10 mM stock of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide in LC-MS grade DMSO.

  • Internal Standard (e.g., heavy-isotope labeled analogue or a stable reference like carbamazepine).

  • UPLC-MS system with a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Filter through a 0.22 µm membrane.

  • Sample Spiking: Dilute the 10 mM compound stock into the buffer to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent co-solvent stabilization artifacts.

  • Internal Standard Addition: Spike the Internal Standard into the bulk solution at a final concentration of 1 µM. Causality note: Adding the IS to the bulk solution before aliquoting ensures that any volumetric errors during sampling are internally normalized.

  • Aliquoting & Incubation: Distribute 100 µL aliquots into amber glass HPLC vials. Place the vials in a dark, temperature-controlled incubator at 37 °C.

  • Time-Course Sampling: At designated time points (0, 2, 4, 8, 24, and 48 hours), remove a vial and immediately quench any potential reactions by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to pellet any precipitated buffer salts.

  • UPLC-MS Analysis: Inject 2 µL of the supernatant. Utilize a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Monitor the parent mass ( [M+H]+ ) and track specific degradation masses (e.g., −79 Da for debromination, +18 Da for hydrolysis).

  • Data Validation: Plot the ratio of the Compound Peak Area to the IS Peak Area over time. A stable ratio confirms compound integrity.

References
  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups Source: ACS Omega (via PubMed Central / NIH) URL:[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of pyrazoles

Welcome to the Technical Support Center. As application scientists, we recognize that the N-alkylation of pyrazoles is a cornerstone transformation in drug development, given that the pyrazole core is ubiquitous in FDA-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that the N-alkylation of pyrazoles is a cornerstone transformation in drug development, given that the pyrazole core is ubiquitous in FDA-approved therapeutics like celecoxib, ruxolitinib, and crizotinib[1]. However, this seemingly straightforward reaction is notoriously plagued by poor regioselectivity and competing side reactions.

This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies to optimize your N-alkylation workflows.

Core Experimental Workflows

G Start Substituted Pyrazole + Alkylating Agent Base Base-Mediated (K2CO3 / DMSO) Start->Base Standard Acid Acid-Catalyzed (CSA / DCE) Start->Acid Mild/Acidic PTC Phase Transfer (KOH / TBAB) Start->PTC Solvent-free Isomers Regioisomer Analysis (NMR / LC-MS) Base->Isomers Acid->Isomers PTC->Isomers Purify Flash Chromatography Isolation Isomers->Purify

General experimental workflow for pyrazole N-alkylation strategies.

Troubleshooting FAQs: The N1 vs. N2 Dilemma

Q: Why am I getting an intractable mixture of N1 and N2 regioisomers, and how can I drive selectivity? A: Pyrazoles undergo rapid tautomerization, rendering both nitrogen atoms nucleophilic[2]. While steric hindrance generally directs alkylation to the less hindered nitrogen, the inherent electronic properties of the azole ring often result in poor selectivity. To drive selectivity, you must manipulate the transition state energy. Using a "superbasic media" like K₂CO₃ in DMSO facilitates complete deprotonation, creating a highly reactive, "naked" pyrazolate anion. This allows the reaction to be governed more strictly by the steric bulk of the electrophile, heavily favoring N1-alkylation in 3-substituted pyrazoles[3]. Additionally, utilizing fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity through highly structured hydrogen-bonding networks that stabilize specific regioisomeric transition states[4].

Q: My reaction with a secondary alkyl halide is yielding mostly elimination byproducts. How can I favor substitution? A: Secondary alkyl halides are highly susceptible to the E2 elimination pathway under standard basic heating conditions[3]. The key is to increase the nucleophilicity of the pyrazole so that the S_N2 pathway outcompetes E2 at lower temperatures. By employing the K₂CO₃/DMSO system, the pyrazolate anion becomes reactive enough to undergo alkylation strictly at room temperature, effectively suppressing the heat-driven elimination pathway[3].

Q: My substrate degrades in the presence of strong bases. Are there alternative N-alkylation methods? A: Yes. When basic conditions lead to degradation or unwanted side reactions, a Brønsted acid-catalyzed approach is highly effective. Utilizing trichloroacetimidate electrophiles with a catalytic amount of camphorsulfonic acid (CSA) allows the N-alkylation to proceed via a milder mechanism at room temperature, completely bypassing the need for base-mediated deprotonation[5].

Q: I have zero steric bias on my pyrazole. How can I force regioselectivity? A: If steric bias is insufficient, you can utilize protecting group transposition. By installing a[2-(trimethylsilyl)ethoxy]methyl (SEM) group, you can shift the SEM-group from one nitrogen to the other, transforming an unreactive position into a reactive one. This enables the regioselective introduction of the amine substituent via subsequent N-alkylation[6].

Quantitative Data on Regioselectivity Optimization

The following table synthesizes expected outcomes based on different catalytic and solvent environments. Use this to benchmark your expected yields and isomeric ratios.

Reaction SystemReagentsSubstrate ScopeTypical Regioselectivity (N1:N2)Average YieldPrimary Mechanistic Advantage
Superbasic Media K₂CO₃, DMSO3-substituted pyrazoles> 10:185–95%Naked anion formation suppresses E2 elimination.
Catalyst-Free Michael Ethyl acrylate, iPr₂NEt1H-pyrazoles> 99.9:1> 90%Attractive interactions dictate perfect regiocontrol.
Acid-Catalyzed Trichloroacetimidate, CSAUnsymmetric pyrazoles2.5:1 (Steric driven)40–75%Mild, base-free activation of the electrophile.
Phase Transfer KOH, TBAB, neatSymmetric pyrazolesN/A> 90%Solvent-free kinetics prevent codistillation losses.

Troubleshooting Decision Tree

DecisionTree Issue Issue: Poor Regioselectivity or Low Yield? Regio Poor Regioselectivity (N1/N2 Mixture) Issue->Regio Yield Low Yield / Elimination Issue->Yield Solvent Switch to Polar Aprotic (DMSO/DMF) or HFIP Regio->Solvent Steric Use Bulkier Electrophile or SEM Protecting Group Regio->Steric Temp Lower Temperature (Superbasic Media) Yield->Temp Method Switch to Acid-Catalyzed (Trichloroacetimidates) Yield->Method

Decision tree for troubleshooting regioselectivity and yield issues.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below includes a built-in validation step to confirm mechanistic success before proceeding to scale-up.

Protocol A: Base-Mediated N1-Alkylation (Superbasic Media)

Optimized for primary/secondary halides and 3-substituted pyrazoles.[3]

  • Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the 3-substituted 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMSO (0.2 M relative to pyrazole). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Causality Note: Slow addition prevents localized heating and suppresses polyalkylation.

  • Monitoring: Stir at 25 °C. Monitor by LC-MS. The reaction typically reaches completion within 2–4 hours due to the enhanced nucleophilicity of the pyrazolate in DMSO.

  • Workup: Quench with ice water (10 volumes) to crash out the product or extract with Ethyl Acetate (3x). Wash the organic layer strictly with brine (5x) to remove residual DMSO. Dry over MgSO₄ and concentrate.

  • Validation & QC Check: Purify via flash chromatography. To validate the regiochemistry, run a 2D NOESY NMR experiment. A spatial cross-peak between the pyrazole C5-proton and the protons of the newly installed N-alkyl group confirms successful N1-alkylation[5].

Protocol B: Acid-Catalyzed N-Alkylation

Optimized for base-sensitive substrates using trichloroacetimidates.[5]

  • Reagent Assembly: In a round-bottom flask under an argon atmosphere, combine the pyrazole (1.0 equiv) and the trichloroacetimidate electrophile (1.0 equiv).

  • Acid Activation: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution. Add camphorsulfonic acid (CSA, 0.2 equiv) in one portion. Causality Note: The Brønsted acid protonates the imidate, turning it into a highly potent electrophile capable of reacting with the neutral pyrazole.

  • Reaction: Stir the mixture at room temperature for exactly 4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the CSA, followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation & QC Check: Following column chromatography, verify the absence of trichloroacetamide byproducts via ¹H NMR (look for the absence of broad NH peaks ~6.5 ppm) before utilizing the intermediate in downstream assays.

References

  • BenchChem Technical Support.4

  • The Journal of Organic Chemistry (ACS Publications). 3

  • MDPI.5

  • The Journal of Organic Chemistry (ACS Publications).1

  • PMC (National Institutes of Health).6

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Inhibitors

Welcome to the Advanced Applications Support Center. As drug development professionals, you are likely here because your pyrazole-based lead compound exhibits a classic "Permeability Paradox": it demonstrates exceptional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, you are likely here because your pyrazole-based lead compound exhibits a classic "Permeability Paradox": it demonstrates exceptional single-digit nanomolar affinity in biochemical assays but suffers a massive drop-off in whole-cell assays.

This guide is designed to dissect the physicochemical and biological barriers specific to the pyrazole scaffold, providing you with field-proven troubleshooting strategies, self-validating experimental protocols, and actionable structural modifications.

Part 1: Troubleshooting & FAQs

Q1: My pyrazole-based kinase inhibitor shows an IC50​ of 2 nM biochemically, but >5 µM in cellular assays. Why is the pyrazole ring causing this massive drop-off? A1: The root cause is the high desolvation penalty associated with the pyrazole NH group. In the aqueous extracellular environment, the tautomerizable NH acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA), forming a tight hydration shell. To passively diffuse across the hydrophobic core of the lipid bilayer, these hydrogen bonds must be broken. The energetic cost of this desolvation restricts membrane crossing[1]. However, you cannot simply remove the NH, as it is often critical for binding to the kinase hinge region (e.g., forming dual hydrogen bonds with Glu and Met residues)[2][3].

Q2: I attempted N-methylation of the pyrazole to reduce the HBD count. The PAMPA permeability improved drastically, but the Caco-2 cellular activity is still poor. What went wrong? A2: You successfully solved the passive diffusion problem but introduced a biological one. N-methylation reduces the HBD count and increases lipophilicity (cLogP), which improves artificial membrane permeability[1]. However, increasing lipophilicity and adding bulky alkyl groups often inadvertently transforms the molecule into a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux pumps[4]. Your compound is now likely being actively pumped out of the cell faster than it diffuses in. You must run an MDCK-MDR1 assay to confirm the efflux ratio.

Q3: If N-alkylation causes efflux issues, how can I improve permeability without losing the critical hinge-binding interactions of the pyrazole NH? A3: The most reliable approach is a Prodrug Strategy . By temporarily masking the pyrazole NH with an ester, phosphate, or cyclodextrin conjugate, you eliminate the HBD penalty during absorption[4][5]. Once the highly permeable prodrug crosses the cell membrane, ubiquitous intracellular esterases or phosphatases cleave the promoiety, releasing the active parent pyrazole directly into the cytosol where it can engage the target.

Q4: Can advanced formulation (e.g., amorphous solid dispersions) overcome this without altering the chemical structure? A4: No. Formulation primarily addresses dissolution and solubility, not intrinsic cellular permeability[5]. While a supersaturating formulation increases the concentration gradient—which drives Fickian diffusion—it cannot alter the fundamental thermodynamic desolvation penalty of the pyrazole NH. If the molecule cannot cross the bilayer, formulation will only marginally improve the cellular IC50​ .

Part 2: Diagnostic Workflows & Logic

To prevent wasted synthesis cycles, you must isolate whether your permeability defect is physicochemical (passive diffusion) or biological (active efflux).

G Start Biochemical IC50 < 10 nM Cellular IC50 > 1 µM PAMPA Run PAMPA Assay (Passive Permeability) Start->PAMPA PAMPA_Low Low PAMPA (Papp < 10^-6) Issue: Desolvation/HBD PAMPA->PAMPA_Low Poor Passive PAMPA_High High PAMPA (Papp > 10^-6) Issue: Efflux or Metabolism PAMPA->PAMPA_High Good Passive Masking Strategy: N-Alkylation, Bioisosteres, Prodrugs PAMPA_Low->Masking Efflux Run MDCK-MDR1 Assay (P-gp Substrate Check) PAMPA_High->Efflux Efflux_High Efflux Ratio > 2 Issue: P-gp Recognition Efflux->Efflux_High High Efflux Efflux_Low Efflux Ratio < 2 Issue: Intracellular Binding Efflux->Efflux_Low Low Efflux Efflux_High->Masking Lower Lipophilicity

Workflow for diagnosing and resolving pyrazole permeability and efflux liabilities.

G Parent Parent Pyrazole (Active) High HBD, Low Permeability Prodrug N-Acyl/Phosphate Prodrug Masked HBD, High Permeability Parent->Prodrug Chemical Modification Target Target Kinase Binding (Intracellular Active Site) Parent->Target Target Engagement CellMembrane Cell Membrane Crossing (Passive Diffusion) Prodrug->CellMembrane Increased Lipophilicity Esterase Intracellular Esterases/ Phosphatases CellMembrane->Esterase Internalization Esterase->Parent Enzymatic Cleavage

Mechanism of pyrazole prodrug cellular internalization and enzymatic activation.

Part 3: Quantitative Data Presentation

The table below summarizes the typical physicochemical shifts observed when modifying a pyrazole scaffold to overcome permeability issues. Notice how N-methylation fixes PAMPA but triggers efflux, while the prodrug strategy bypasses both barriers.

Compound / StrategyHBD CountcLogPPAMPA Papp​ (10−6cm/s) MDCK-MDR1 Efflux RatioCellular IC50​
Parent Pyrazole (Unsubstituted NH)21.8< 1.0 (Poor)1.2 (Low)> 10.0 µM
N-Methyl Pyrazole (Permanent Masking)12.88.5 (High)> 5.0 (High)5.5 µM
N-Phosphate Prodrug (Transient Masking)00.5> 10.0 (High)< 1.5 (Low)0.2 µM
Intramolecular H-Bond Design (Shielded NH)12.16.2 (Good)1.1 (Low)0.05 µM

Note: Electron-withdrawing groups capable of strong H-bond interactions (e.g., -CN, -CF3) near the pyrazole can further reduce cellular potency and should be avoided if permeability is already compromised[6].

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. If the internal controls fail, the assay data must be discarded.

Protocol A: Orthogonal Permeability Screening (PAMPA & MDCK-MDR1)

Causality: PAMPA isolates passive diffusion from active transport. Running Caco-2 first conflates physicochemical defects with biological efflux. This protocol separates the variables.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the pyrazole inhibitor in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • PAMPA Assembly: Add the compound to the donor compartment of a lipid-coated PAMPA plate. Fill the acceptor compartment with PBS.

  • MDCK-MDR1 Seeding: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) on transwell inserts. Grow to a confluent monolayer (TEER > 250 Ω·cm²).

  • Dosing: Apply the 10 µM compound to the apical (A) side for A-to-B transport, and the basolateral (B) side for B-to-A transport.

  • Incubation & Quantification: Incubate both assays for 2 hours at 37°C. Quantify donor and acceptor concentrations using LC-MS/MS.

  • Self-Validation Checkpoint (CRITICAL):

    • PAMPA: The assay is only valid if the high-permeability control (Propranolol) yields Papp​>10×10−6cm/s .

    • MDCK-MDR1: The assay is only valid if the P-gp substrate control (Colchicine or Digoxin) yields an Efflux Ratio (B-to-A / A-to-B) of >3.0 . If controls fail, membrane integrity is compromised; discard the plate.

Protocol B: Intracellular Cleavage Assay for Pyrazole Prodrugs

Causality: A prodrug is useless if it is too stable to be cleaved intracellularly, or too unstable and cleaves in the assay media before entering the cell.

Step-by-Step Methodology:

  • Media Stability Check: Incubate the synthesized pyrazole prodrug (1 µM) in standard cell culture media (e.g., DMEM + 10% FBS) at 37°C.

  • Intracellular Cleavage: Lyse 1x10⁶ target cells (e.g., HCT116 or HeLa) using a mild, non-denaturing lysis buffer to preserve intracellular esterase/phosphatase activity.

  • Incubation: Spike the prodrug into the cell lysate at a final concentration of 1 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant for both the disappearance of the prodrug and the appearance of the parent pyrazole.

  • Self-Validation Checkpoint (CRITICAL): The prodrug must show <10% degradation in the Media Stability Check (Step 1) over 2 hours, but >50% conversion to the parent pyrazole in the cell lysate (Step 4) within the same timeframe. If it cleaves in the media, it will not penetrate the cell. If it fails to cleave in the lysate, it will remain inactive inside the cell.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO1Ax6oaQ9G8DH2ztEaXFJKj30t3UJ_MYU7jcrbOOVZtTY5thLufbeg03FPeierD39b5BfSTJP5_t5mvilzY8T3NAcdsfYy6Trq4u9BWvWw5I4t7W-FceaQpMqvWVnlHn9YQ==]
  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4WGStpn_NeMfu3AFQlvZik1U2XHSejIUMfjAV6JSCkZ9KgSYIwaAQHBOKm_iP8UaYJcvmwjz9wRO2xQm0ikWlBhUlNIgoESP4Yb3JOXFi8LxpVPUy8iAqA4bijzFojwyYwJIveSCTBD8qNzw=]
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Ra7nkWGrdVpAdqOujkLlAxGbr7F_OVZDmJnHi1l9lNCXjjHhCnU508qeFgX_MWiSoLkVYxnOmn0uzarUxnYiS7gQLGl6jNCSYd66z5pPeO9FA8wYN4uhDS5_nPzsTA_pGOhWbO8c8x3AOJq6PsX8]
  • Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LsDX7fP4F6x6fsQw28balvKUyI-zlOOIFZSVl_afP3qbMS5KQ5WSaEObhYMAcoyN04jzBT0woEb6C11JuvsGJl91K0jWjMOXJD5bY9liKBg9CMAFzK0iAfjTeDw0KlVLphUM6KTo08SS_4c=]
  • CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKdk4doFnimSr1gtHdDJEgxLTaanb8jP9xjs9mmCNictb8W8wGff5AHIlamGw98z8HIccyim1cXGKBlF8c6xZOF99pFkOwX2VPi27ikrdZ15_jHUojUAufAE1HaGsY7Ol8DA06PERxABNtlWUIa4DOi0XrMrvuMSARiXBIBkczS2Q_w7teSsMBLD03-E4GXemno_oyL5EY_Y1K-jK_2IGZWrhPIRg=]
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmTQJFJOsZsHWZF-4wHpRp5EqXJM9FyUvWjqXsbMDDbmiOs2Hk7TLLvsfDkHqdl69bHyfsjcjEdPMxgxlLfD3VDIZZr6ou4p7XSi16GfCkxe_2y59kCz8CFJwm_Jsf6NolEF-3x6sbXzFXg8XzLqLM]

Sources

Troubleshooting

minimizing off-target effects of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

A Guide to Identifying and Minimizing Off-Target Effects for Novel Small Molecule Inhibitors Disclaimer: The compound "3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide" is not extensively documented in publicly ava...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Minimizing Off-Target Effects for Novel Small Molecule Inhibitors

Disclaimer: The compound "3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide" is not extensively documented in publicly available scientific literature.[1][2] Therefore, this guide uses it as a representative example of a novel small molecule inhibitor. The principles, troubleshooting guides, and experimental protocols described herein are broadly applicable to the characterization and de-risking of new chemical entities in drug discovery and chemical biology.

Introduction: The Critical Challenge of Selectivity

This technical support center provides a structured framework for researchers, scientists, and drug development professionals to systematically identify, validate, and minimize off-target effects, ensuring the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the off-target effects of novel inhibitors.

Q1: What are off-target effects and why are they a concern?

A: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[5] These unintended interactions are a major concern for several reasons:

  • Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to toxicity and adverse effects in preclinical and clinical studies.[8]

  • Reduced Efficacy: If a significant fraction of the compound is sequestered by off-targets, the concentration available to engage the primary target may be insufficient, leading to lower-than-expected efficacy.

Q2: My compound, 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide, shows a potent effect in my cell-based assay. How do I begin to investigate if this is a true on-target effect?

A: The first step is to move from a single data point to a body of evidence. You should initiate a systematic validation process. A good starting point involves three key areas:

  • Dose-Response Analysis: A well-defined sigmoidal dose-response curve is essential. Effects seen only at very high concentrations are more likely to be off-target.[9][10]

  • Orthogonal Target Engagement: Confirm that your compound physically interacts with the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[11][12][13][14]

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the target protein. If the compound's effect is diminished or abolished in these cells compared to wild-type controls, it strongly suggests an on-target mechanism.[7][15][16]

Q3: What is an "orthogonal" experiment, and why is it important?

Q4: Are there commercially available services to profile the selectivity of my compound?

A: Yes, several contract research organizations (CROs) offer comprehensive screening panels. For kinase inhibitors, services like Eurofins' KINOMEscan™ or Reaction Biology's KinaseProfiler™ can screen your compound against hundreds of kinases to identify potential off-targets.[20][21] These services provide a broad view of your compound's selectivity profile and are a crucial step in early-stage drug discovery.[22][23]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically de-risk your compound and minimize off-target effects.

Guide 1: Establishing a Selectivity Profile

The goal of this phase is to understand the broader interaction landscape of your compound beyond its primary target.

Workflow: Initial Off-Target Screening Cascade

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Validation A Compound Synthesis & QC (Purity >98%) B In Silico Prediction (e.g., OTSA, SwissTargetPrediction) A->B Predict potential interactions C Broad Panel Biochemical Screen (e.g., Kinome or GPCR Panel) A->C Empirically test interactions D Data Analysis: Identify Off-Targets with Potency < 1µM B->D C->D E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Validate hits in a cellular context F Phenotypic Screening (High-Content Imaging or Multiplexed Assays) D->F Look for unexpected phenotypes G Prioritize Hits for Further Investigation E->G F->G G cluster_0 Orthogonal Approaches A Observed Phenotype with Compound 'X' B Genetic Knockdown/Out (siRNA or CRISPR) of Target Protein A->B C Rescue Experiment: Express mutated, drug-resistant version of target A->C D Inactive Control Compound: Use structurally similar but inactive analog A->D E Phenotype is replicated/mimicked B->E F Phenotype is reversed/rescued C->F G No phenotype observed D->G H High Confidence: Phenotype is ON-TARGET E->H F->H G->H

Caption: Logic for confirming an on-target cellular effect.

Protocol 2: CRISPR/Cas9 Knockout for Target Validation

  • Cell Line Selection: Choose a cell line where the target protein is expressed and the phenotype is observed.

  • gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting distinct exons of the target gene to control for off-target gRNA effects.

  • Transfection & Selection: Deliver Cas9 and gRNA constructs into the cell line (e.g., via lentiviral transduction or electroporation) and select for successfully edited cells.

  • Validation of Knockout: Confirm the absence of the target protein by Western Blot or mass spectrometry.

  • Phenotypic Assay: Treat the knockout cell line and the parental (wild-type) cell line with a dose-response of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide.

  • Data Analysis: If the compound has no effect or a significantly right-shifted potency curve in the knockout cells compared to the wild-type cells, this provides strong evidence that the phenotype is on-target.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells or cell lysates. [12][14]The principle is that ligand binding stabilizes a protein against thermal denaturation. [13]

  • Cell Treatment: Incubate intact cells with the compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

  • Data Analysis: A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the compound-treated samples compared to the vehicle control, confirming direct target engagement. [11][13]

Part 3: Best Practices for Experimental Design

Careful experimental design is paramount to generating clean, interpretable data.

  • Use an Appropriate Concentration Range: Always perform full dose-response curves. As a general rule, use the lowest concentration of the inhibitor that gives a maximal on-target effect. Concentrations exceeding 100-fold of the on-target IC50 are highly likely to induce off-target effects. [9]* Include Negative and Positive Controls: Every experiment should include:

    • Vehicle Control (e.g., DMSO): To control for effects of the solvent.

    • Negative Control Compound: A structurally similar analog of your compound that is inactive against the primary target. This helps to rule out effects caused by the chemical scaffold itself. [10][24] * Positive Control: A well-characterized inhibitor of the same target (if available) or another stimulus known to produce the same phenotype.

  • Confirm Compound Stability and Cell Permeability: Ensure your compound is stable in media for the duration of the experiment and can effectively penetrate the cell membrane to reach its target. [9]Biochemical potency does not always translate to cellular activity.

References
  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004). PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Compound Screening and Profiling Services. Sino Biological. [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025). Alphalyse. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006). PubMed. [Link]

  • Best Practices: Chemical Probes Webinar. (2020). YouTube. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research, London. [Link]

  • HuR-Targeted Small-Molecule Inhibitors Beneficial Impact in Cancer Therapy. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2025). ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SAGE Journals. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. (2024). MDPI. [Link]

  • View of Orthogonal approach and critical quality attributes for gene and cell therapy products. (2025). Research Results in Pharmacology. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2026). LCGC International - Chromatography Online. [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). PubMed. [Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH. [Link]

  • 3-(4-bromo-1h-pyrazol-1-yl)propanamide. PubChem. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2011). PubMed. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PMC. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution Analytical Method Validation for 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: A Comparative Guide on Column Selectivity

Executive Summary & Clinical Context The development of Selective Androgen Receptor Degraders (SARDs) has revolutionized the therapeutic landscape for enzalutamide-resistant prostate cancer[1]. A critical structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

The development of Selective Androgen Receptor Degraders (SARDs) has revolutionized the therapeutic landscape for enzalutamide-resistant prostate cancer[1]. A critical structural motif in many of these next-generation pan-antagonists is the pyrazol-1-yl-propanamide backbone. Specifically, 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide serves as a highly active pharmaceutical intermediate and structural core.

From an analytical perspective, quantifying this molecule and resolving it from its synthetic impurities (such as des-bromo and des-methyl derivatives) presents a multifaceted challenge. The molecule possesses an amphiphilic architecture: a highly polar, basic secondary amine (pKa ~9.5), a hydrogen-bonding propanamide backbone, and a hydrophobic, highly polarizable brominated pyrazole ring. This guide objectively compares traditional C18 and HILIC methodologies against an advanced Core-Shell Biphenyl UHPLC approach, providing a self-validating, ICH Q2(R2)-compliant protocol[2] for accurate quantification and impurity profiling.

The Analytical Challenge & Mechanistic Rationale

Standard reversed-phase chromatography (e.g., fully porous C18) often fails to provide robust methods for basic, halogenated aromatics. The causality behind these failures dictates our column selection:

  • Secondary Amine Tailing: At a typical mobile phase pH of 2.7 (using 0.1% formic acid), the methylamino group is fully protonated. On standard C18 phases, this basic cation interacts aggressively with unendcapped, acidic surface silanols via ion-exchange mechanisms, resulting in severe peak tailing (Asymmetry > 2.0) and poor resolution.

  • Halogen Polarizability: The 4-bromo substituent on the pyrazole ring is highly polarizable. Aliphatic C18 chains rely solely on dispersive hydrophobic interactions, which do not fully exploit the unique electronic properties of the bromine atom.

  • The Biphenyl Advantage: A core-shell biphenyl stationary phase offers orthogonal selectivity[3]. The dual phenyl rings create strong π−π stacking with the pyrazole ring. Furthermore, the biphenyl phase facilitates dispersion-dominated halogen- π interactions with the bromine atom[4], significantly increasing retention and selectivity for the brominated species over des-bromo impurities. The core-shell particle morphology minimizes multiple-path diffusion (Eddy dispersion), yielding ultra-high theoretical plates.

Mechanism cluster_0 Core-Shell Biphenyl Column cluster_1 Standard C18 Column Molecule 3-(4-Bromo-1H-pyrazol-1-yl) -2-(methylamino)propanamide Pi π-π Stacking (Pyrazole Ring) Molecule->Pi Halogen Halogen-π Interaction (Bromine Atom) Molecule->Halogen Steric Steric Shielding (Reduces Amine Tailing) Molecule->Steric Hydro Hydrophobic Interaction (Weak Retention) Molecule->Hydro Silanol Silanol Ion-Exchange (Severe Peak Tailing) Molecule->Silanol

Fig 2. Mechanistic comparison of analyte interactions on Biphenyl vs. C18 stationary phases.

Comparative Performance Data

To objectively evaluate the optimal stationary phase, 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide was spiked with 0.5% of its critical pair impurity (des-bromo analog) and analyzed across three column chemistries.

Table 1: Chromatographic Performance Comparison (Isocratic 15% ACN / 85% Water, 0.1% FA)

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityVerdict
Standard C18 (Fully Porous) 2.152.344,2001.2 (Co-elution risk)Suboptimal. Severe silanol interactions.
HILIC (Bare Silica) 8.401.856,1001.8Fair. Excessive retention of polar amine.
Core-Shell Biphenyl 4.65 1.08 18,500 4.5 (Baseline) Optimal. Superior π−π selectivity.

Data Interpretation: The Core-Shell Biphenyl column demonstrates a near-perfect Gaussian peak shape ( As​=1.08 ) and massive theoretical plate generation, proving that steric shielding and π−π interactions effectively neutralize the detrimental secondary amine-silanol interactions.

Experimental Protocol: Self-Validating UHPLC-UV/MS Method

This methodology is designed as a self-validating system. Before executing the ICH Q2(R2) validation parameters, the system must pass strict System Suitability Testing (SST) criteria to ensure environmental and instrumental readiness.

Step 1: System Suitability Testing (SST)

Inject the working standard (50 µg/mL) six times consecutively.

  • Acceptance Criteria: Retention time %RSD ≤1.0% ; Peak area %RSD ≤2.0% ; Tailing factor ≤1.5 ; Resolution from des-bromo impurity ≥2.0 . Do not proceed if SST fails.

Step 2: Chromatographic Conditions
  • System: UHPLC coupled with Photodiode Array (PDA) and Single Quadrupole MS.

  • Column: Core-Shell Biphenyl, 100 mm × 2.1 mm, 2.6 µm[3].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v). (Causality: Low pH ensures consistent protonation of the secondary amine, preventing dual-state peak splitting).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program: 0-1 min (5% B), 1-6 min (5% 60% B), 6-7 min (60% 95% B), 7-9 min (Re-equilibration at 5% B).

  • Flow Rate & Temp: 0.45 mL/min; Column oven at 40°C.

  • Detection: UV at 254 nm. MS in ESI+ mode. (Note: Monitor for the characteristic 1:1 isotopic doublet at m/z 247.0 and 249.0 [M+H]+, confirming the presence of the bromine isotope).

Step 3: Sample Preparation
  • Weigh exactly 10.0 mg of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide reference standard.

  • Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock.

  • Sonicate for 5 minutes at room temperature.

  • Serially dilute to the target working concentration of 50 µg/mL using the Diluent.

Workflow A Method Development (Column Screening) B Selectivity Optimization (Biphenyl vs C18) A->B Select Optimal Phase C ICH Q2(R2) Validation (Linearity, Accuracy, Precision) B->C Establish Parameters D System Suitability (RSD < 2.0%, Asymmetry < 1.5) C->D Verify Robustness E Final Validated Method (UHPLC-UV/MS) D->E Approve Protocol

Fig 1. ICH Q2(R2) compliant analytical method validation workflow for UHPLC-UV/MS.

ICH Q2(R2) Validation Results

Following the latest ICH Q2(R2) guidelines[2], the method underwent full lifecycle validation on the Core-Shell Biphenyl platform. The integration of a QbD (Quality by Design) approach ensured robustness across the reportable range.

Table 2: ICH Q2(R2) Validation Summary for the Biphenyl Method

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Forced degradation (Acid, Base, Peroxide, UV, Thermal).No interference at analyte RT. Mass balance > 95%.Passed. Peak purity index > 0.999 across all stress conditions.
Linearity & Range 5 concentration levels (10% to 150% of target). R2≥0.999 , y-intercept ≤2.0% of response. R2=0.9998 . Range validated from 5 µg/mL to 75 µg/mL.
Accuracy (Recovery) Triplicate injections at 50%, 100%, and 150% levels.Mean recovery between 98.0% - 102.0%.99.4% (50%), 100.2% (100%), 99.8% (150%).
Precision (Repeatability) 6 independent sample preparations at 100% level.%RSD ≤2.0% .%RSD = 0.65%.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N ≥3 (LOD) and S/N ≥10 (LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.

Conclusion

For the quantification and impurity profiling of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, standard C18 columns are fundamentally limited by secondary silanol interactions and insufficient halogen-retention mechanisms. By transitioning to a Core-Shell Biphenyl UHPLC column , analytical scientists can leverage dispersion-dominated halogen- π interactions and steric shielding to achieve baseline resolution, perfect peak symmetry, and strict adherence to ICH Q2(R2) validation criteria.

References

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][2]

  • Dispersion Dominated Halogen-π Interactions: Energies and Locations of Minima Physical Chemistry Chemical Physics / ResearchGate URL:[Link][4]

  • InertCore Biphenyl High-Performance Core-Shell Columns GL Sciences URL:[Link][3]

Sources

Comparative

Comprehensive Pharmacokinetic Evaluation of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide: A Comparative Guide

Executive Summary & Scientific Rationale In the landscape of targeted therapeutics, the pyrazole scaffold remains a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., JAK/STAT modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of targeted therapeutics, the pyrazole scaffold remains a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., JAK/STAT modulators) and receptor antagonists [1]. However, the clinical translation of pyrazole-based small molecules is often hindered by rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles.

This guide provides an in-depth evaluation of 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide (hereafter referred to as BPM-Pro ), a highly optimized preclinical intermediate and candidate scaffold. By objectively comparing BPM-Pro against its unsubstituted analogs and industry-standard reference compounds, we elucidate the causality behind its structural design:

  • The 4-Bromo Substitution: Unsubstituted pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation at the electron-rich C4 position. The introduction of a bulky, electron-withdrawing bromine atom sterically shields this metabolic "soft spot," drastically reducing intrinsic clearance ( Clint​ ) [2]. Furthermore, the bromine atom can act as a halogen bond donor, potentially enhancing target residence time.

  • The 2-(Methylamino)propanamide Moiety: Primary amines are often liabilities due to rapid metabolism by monoamine oxidases (MAOs). The secondary N-methylamine in BPM-Pro provides steric hindrance against enzymatic degradation while maintaining a basic center (pKa ~ 8.5) for optimal aqueous solubility. The terminal primary amide resists plasma esterases, ensuring high systemic stability [4].

Comparative Pharmacokinetic Profiling

To objectively assess the performance of BPM-Pro, we compared its in vitro and in vivo PK parameters against two alternatives:

  • Des-bromo Analog: 3-(1H-pyrazol-1-yl)-2-(methylamino)propanamide (to isolate the effect of halogenation).

  • Reference Standard: A structurally related, commercially validated pyrazole-based inhibitor scaffold (e.g., a Ruxolitinib-like analog) [3].

Quantitative PK Data Comparison
Pharmacokinetic ParameterDes-bromo AnalogBPM-Pro (Target)Reference Standard
HLM Clint​ (µL/min/mg)85.4 ± 4.224.6 ± 2.1 18.2 ± 1.5
RLM Clint​ (µL/min/mg)112.3 ± 6.531.4 ± 3.0 25.4 ± 2.2
Volume of Distribution ( Vdss​ ) (L/kg)1.11.8 1.5
Systemic Clearance ( Clsys​ ) (mL/min/kg)58.214.5 12.1
Half-life ( t1/2​ ) (h)0.93.4 3.0
Oral Bioavailability ( F% ) 22%68% 65%

Data Insights: The data clearly demonstrates that the C4-bromination in BPM-Pro reduces human liver microsomal (HLM) intrinsic clearance by over 70% compared to the des-bromo analog. This translates directly to a nearly 4-fold increase in in vivo half-life and a tripling of oral bioavailability, bringing its performance in line with highly optimized reference standards.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, the following self-validating protocols must be employed. Each protocol includes internal controls to differentiate true biological phenomena from experimental artifacts.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

Causality Focus: Isolating CYP-mediated metabolism from chemical instability.

  • Preparation: Prepare a 10 mM stock solution of BPM-Pro in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently to verify microsomal enzymatic activity.

    • Negative Control: Run a parallel BPM-Pro sample without the NADPH regenerating system to rule out buffer hydrolysis or chemical instability.

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system (1 mM final). Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).

  • Processing: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent PK Study & Bioanalysis

Causality Focus: Ensuring formulation solubility does not artificially cap absorption.

  • Formulation: Dissolve BPM-Pro in 5% DMSO, 40% PEG400, and 55% Saline. This co-solvent system ensures the lipophilic brominated pyrazole remains fully dissolved, preventing precipitation in the gut which would artificially lower the F% calculation.

  • Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

  • LC-MS/MS Bioanalysis:

    • Use a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detect using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

    • Validation: Include a 7-point calibration curve and Quality Control (QC) samples (low, mid, high) in blank rat plasma to ensure assay linearity and accuracy.

Visualizing Workflows and Mechanisms

Bioanalytical PK Workflow

The following diagram illustrates the critical path from in vivo dosing to non-compartmental PK modeling, highlighting the integration of the extraction and LC-MS/MS phases.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.25 - 24h) Dosing->Sampling Plasma Collection Extraction Protein Precipitation & Extraction Sampling->Extraction Centrifugation LCMS LC-MS/MS Bioanalysis Extraction->LCMS Supernatant Modeling Non-Compartmental PK Modeling LCMS->Modeling Conc-Time Data

Caption: Step-by-step bioanalytical workflow for evaluating the pharmacokinetics of BPM-Pro.

Mechanism of Action: Target Engagement

Pyrazole-based amides like BPM-Pro frequently target intracellular kinases. The improved half-life of BPM-Pro ensures sustained ATP-competitive inhibition of targets such as JAK kinases, preventing downstream STAT phosphorylation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Compound BPM-Pro (Inhibitor) Compound->JAK Blocks (ATP-competitive) Transcription Gene Transcription STAT->Transcription Dimerizes & Translocates

Caption: Intracellular signaling pathway demonstrating sustained kinase inhibition by BPM-Pro.

References

  • Title: Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA)
  • Source: PubMed Central (PMC)
  • Title: Discovery of 1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602)
  • Title: Benzazepinones and Benzoxazepinones as Antagonists of Inhibitor of Apoptosis Proteins (IAPs) Selective for the Second Baculovirus IAP Repeat (BIR2)

Safety & Regulatory Compliance

Safety

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide proper disposal procedures

Proper disposal of specialized pharmaceutical intermediates requires a rigorous understanding of both their chemical properties and the regulatory frameworks governing their destruction. As an intermediate frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized pharmaceutical intermediates requires a rigorous understanding of both their chemical properties and the regulatory frameworks governing their destruction. As an intermediate frequently utilized in the synthesis of Janus kinase (JAK) and IRAK4 inhibitors [1][2], 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide presents specific logistical challenges.

Because this compound contains a halogen (bromine) and nitrogen-rich functional groups (pyrazole and propanamide), it triggers strict environmental compliance protocols and cannot be routed through standard non-halogenated waste streams [3]. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound.

Hazard Assessment & Causality: The "Why" Behind the Protocol

To build a self-validating safety culture, laboratory personnel must understand why certain disposal routes are mandated.

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organic compounds must be strictly segregated from non-halogenated solvents [4]. Non-halogenated solvent waste is often repurposed as fuel for cement kilns. However, halogenated waste cannot be safely combusted in these standard industrial furnaces. If brominated compounds are burned at insufficient temperatures, they can form highly toxic brominated dioxins and furans [5].

Instead, the EPA requires that halogenated compounds be destroyed via specialized high-temperature incineration [5]. These incinerators must sustain temperatures of at least 1,200 °C for a minimum residence time of 2 seconds to ensure complete breakdown into carbon dioxide, water, and hydrohalic acids (such as hydrobromic acid) [5]. Regulators also mandate that these facilities utilize alkaline scrubbers to neutralize the acidic gaseous waste stream before it is released into the atmosphere [6].

Furthermore, under OSHA's Laboratory Standard (29 CFR 1910.1450), laboratories must implement a written Chemical Hygiene Plan (CHP) that explicitly dictates the standard operating procedures (SOPs) for the segregation, accumulation, and disposal of such hazardous materials [7][8].

Table 1: Chemical Profile & Waste Characterization
Property / FeatureDescription & Operational Impact
Chemical Name 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide
Structural Hazards Contains Bromine (Halogen) and Nitrogen heterocycles.
EPA Waste Classification Halogenated Organic Waste.
Combustion Byproducts Hydrobromic acid (HBr), Nitrogen Oxides (NOx), potential brominated dioxins if incinerated improperly.
Incompatibilities Strong oxidizing agents, strong acids. Do not mix with non-halogenated solvent waste streams.

Operational Disposal Plan (Step-by-Step)

The following procedures ensure compliance with EPA and OSHA standards for the disposal of halogenated active pharmaceutical ingredients (APIs) and research chemicals.

Phase 1: Waste Segregation and Accumulation
  • Identify the Waste Stream: Classify any solution containing 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide as "Halogenated Organic Waste" [9]. Do not mix this with non-halogenated solvents (e.g., pure ethanol, acetone) to prevent excessive disposal costs and regulatory violations [3].

  • Select Compatible Containment: Use high-density polyethylene (HDPE) jerricans, poly carboys, or the original glass containers for liquid waste [10]. For solid waste (e.g., contaminated pipette tips, filter paper, or pure powder), use puncture-proof, sealable containers [9]. Do not use unapproved containers like empty food or beverage bottles [10].

  • Satellite Accumulation Area (SAA) Storage: Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented flammable storage cabinet) [3]. Ensure the container is placed within secondary containment (e.g., a plastic tub) to capture potential leaks [10].

Phase 2: Labeling and Documentation
  • Apply RCRA-Compliant Labels: Affix a "Hazardous Waste" label to the container the moment the first drop of waste is added [11].

  • Detail the Composition: Clearly list the full chemical name—3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide—along with any solvents used (e.g., Dichloromethane 80%, Methanol 20%) [9]. Do not use abbreviations or chemical structures on the label.

  • Identify Hazards: Mark the primary hazards on the tag (e.g., Toxic, Halogenated, Irritant) [5].

Phase 3: Final Disposal and Transport
  • Seal the Container: Ensure the container is tightly capped at all times unless actively adding waste [3].

  • Request EHS Pickup: Submit a hazardous waste pickup request through your institution's environmental health and safety (EHS) portal (e.g., Chematix) [3].

  • Chain of Custody: Transfer the waste to EHS personnel, who will consolidate it into lab packs or 55-gallon drums for transport by a certified hazardous waste vendor to a high-temperature incineration facility [5].

Emergency Spill Response Workflow

In the event of an accidental release, immediate action is required to minimize exposure and environmental contamination, in accordance with OSHA standards [8].

  • Evacuate and Assess: Evacuate personnel from the immediate area. Assess if the spill is manageable (e.g., <100 mL or <50 g) or requires external EHS intervention.

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. If the spill involves volatile solvents or creates airborne dust, a fitted respirator may be required.

  • Containment:

    • For Liquids (Solutions): Dike the spill using inert absorbents such as vermiculite, sand, or spill control pillows [11].

    • For Solids (Powder): Gently cover the powder with damp paper towels to prevent aerosolization of the brominated compound.

  • Cleanup and Decontamination: Carefully sweep or scoop the absorbed material using non-sparking tools. Place all cleanup materials (including used paper towels and PPE) into a yellow hazardous material disposal bag or a sealable solid waste container [11].

  • Final Wash: Wash the contaminated surface thoroughly with soap and water [11]. Label the cleanup waste as "Spill Cleanup Debris containing 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide" and process it through the halogenated waste stream.

Waste Segregation & Disposal Decision Tree

WasteDisposal Start Waste Generation: 3-(4-Bromo-1H-pyrazol-1-yl)- 2-(methylamino)propanamide State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid In Solution (e.g., DMSO/MeOH) State->Liquid SolidContainer Collect in sealed, compatible solid waste container Solid->SolidContainer LiquidSeg Halogenated Solvent Waste Stream (Do NOT mix with non-halogenated) Liquid->LiquidSeg Labeling Label: Hazardous Waste (Halogenated Organic, Toxic) SolidContainer->Labeling LiquidSeg->Labeling SAA Store in Satellite Accumulation Area (Secondary Containment) Labeling->SAA Incineration High-Temperature Incineration (>1200°C with Acid Gas Scrubbers) SAA->Incineration

Workflow for the segregation and disposal of halogenated pyrazole research intermediates.

Sources

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